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Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methyl-1-(3-methylbenzoyl)piperidine (CAS 21042-60-4)

A Note to the Reader: Following a comprehensive search of scientific literature and chemical databases, no specific data or publications pertaining to the compound 3-Methyl-1-(3-methylbenzoyl)piperidine with the CAS Numb...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, no specific data or publications pertaining to the compound 3-Methyl-1-(3-methylbenzoyl)piperidine with the CAS Number 21042-60-4 could be located. This suggests that the compound may be a novel chemical entity, a rarely synthesized intermediate that is not widely documented in public literature, or that the provided identifier may contain a typographical error.

In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on the constituent moieties of the requested molecule: the 3-Methylpiperidine scaffold and the broader class of Benzoylpiperidine derivatives. Understanding the properties and synthesis of these components is a critical first step in approaching the synthesis and characterization of the target compound.

This guide is structured to provide foundational knowledge, proven experimental insights, and a framework for the potential synthesis and analysis of novel benzoylpiperidine compounds.

Part 1: The 3-Methylpiperidine Scaffold

The 3-methylpiperidine core is a foundational heterocyclic amine that serves as a versatile building block in medicinal chemistry.[1] Its stereochemistry and conformational flexibility are key considerations in drug design.

Physicochemical and Safety Data

A summary of the key properties and hazards associated with 3-methylpiperidine is presented below. This information is critical for safe handling and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₁₃N[2]
Molecular Weight 99.17 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 124-126 °C[4]
Density 0.845 g/cm³[4]
CAS Number 626-56-2[2]

Safety Profile: 3-Methylpiperidine is classified as a flammable liquid and is harmful if swallowed.[5] It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Part 2: The Benzoylpiperidine Fragment: A Privileged Structure

The benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, particularly those targeting the central nervous system.[7]

Significance in Drug Discovery

The benzoylpiperidine framework is a key component of many ligands for serotoninergic (5-HT) and dopaminergic (D2) receptors.[7] This has led to its incorporation into a wide range of therapeutic agents, including atypical antipsychotics.[7] The benzoyl group can engage in crucial hydrogen bonding and other interactions within receptor binding pockets, while the piperidine ring provides a scaffold for introducing further substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1][7]

Part 3: Proposed Synthesis and Characterization

While no specific synthesis for 3-Methyl-1-(3-methylbenzoyl)piperidine is documented, a logical synthetic approach would involve the acylation of 3-methylpiperidine with a derivative of 3-methylbenzoic acid.

Conceptual Synthetic Workflow

The most direct route would be the reaction of 3-methylpiperidine with 3-methylbenzoyl chloride. This is a standard amide bond formation reaction.

Caption: Proposed synthesis of the target compound via acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis techniques for amide bond formation.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperidine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in DCM to the flask.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized 3-Methyl-1-(3-methylbenzoyl)piperidine, a suite of analytical techniques would be employed.

Caption: Standard workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of both the 3-methylpiperidine and 3-methylbenzoyl moieties.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic carbonyl (C=O) stretch of the amide bond, which is expected to appear around 1630-1680 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.[8][10]

Part 4: Potential Applications and Future Directions

Given the prevalence of the benzoylpiperidine scaffold in neuropharmacology, it is plausible that 3-Methyl-1-(3-methylbenzoyl)piperidine could be investigated for its potential activity at serotonin or dopamine receptors.[7] The introduction of methyl groups on both the piperidine and benzoyl rings could influence receptor binding affinity and selectivity, as well as metabolic stability.

Future research could involve:

  • In vitro pharmacological profiling: Screening the compound against a panel of CNS receptors.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs with different substitution patterns to optimize biological activity.

  • Pharmacokinetic (PK) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11]

This guide provides a foundational framework for approaching the synthesis and analysis of 3-Methyl-1-(3-methylbenzoyl)piperidine. By understanding the properties of its constituent parts and employing standard synthetic and analytical methodologies, researchers can effectively explore this and other novel chemical entities.

References

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  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET.
  • 2 - SAFETY DATA SHEET. (2015, July 2).
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet.
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  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
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  • National Institute of Standards and Technology. Piperidine, 3-methyl- - the NIST WebBook.
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  • IRIS Unime. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap.
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  • Benchchem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
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  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme.
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  • Westaway, S. M., et al. (2009, February 26). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry.

Sources

Exploratory

Chemical structure of 3-Methyl-1-(3-methylbenzoyl)piperidine

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-Methyl-1-(3-methylbenzoyl)piperidine Abstract This technical guide provides a comprehensive scientific overview of 3-Methyl-1-(3-methylbenzoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-Methyl-1-(3-methylbenzoyl)piperidine

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methyl-1-(3-methylbenzoyl)piperidine, a substituted N-acylpiperidine. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] This document details the molecule's structural features, physicochemical properties, and a robust synthetic methodology based on the Schotten-Baumann reaction. We present a detailed, field-proven protocol for its synthesis from 3-methylpiperidine and 3-methylbenzoyl chloride. Furthermore, this guide outlines the analytical techniques required for unambiguous structural confirmation, including predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

The N-benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for a wide range of biologically active compounds.[3] Its derivatives are integral to the design of therapeutics targeting the central nervous system, among other applications.[4][5] The specific molecule, 3-Methyl-1-(3-methylbenzoyl)piperidine, incorporates methyl substitutions on both the piperidine and the aromatic benzoyl rings. These modifications are of significant interest to drug development professionals as they can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The methyl group on the piperidine ring introduces a chiral center, leading to (R) and (S) enantiomers, which may exhibit different pharmacological profiles. The meta-position of the methyl group on the benzoyl ring alters the electronic and steric properties of the aromatic system, which can modulate target interaction and selectivity. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this specific derivative for further investigation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties.

Chemical Structure

3-Methyl-1-(3-methylbenzoyl)piperidine is an amide formed by a covalent bond between the nitrogen of the 3-methylpiperidine ring and the carbonyl carbon of the 3-methylbenzoyl group.

Caption: 2D structure of 3-Methyl-1-(3-methylbenzoyl)piperidine.

Physicochemical Data Summary

The following table summarizes the key computed and known properties of the molecule and its constituent reactants.

Property3-Methyl-1-(3-methylbenzoyl)piperidine3-Methylpiperidine[6][7]3-Methylbenzoyl chloride[8][9]
Molecular Formula C₁₄H₁₉NOC₆H₁₃NC₈H₇ClO
Molecular Weight 217.31 g/mol 99.17 g/mol 154.60 g/mol
Appearance Predicted: Colorless to pale yellow oil or solidColorless liquid[10]Clear colorless liquid[11]
Boiling Point Not available~124-126 °C~219.5 °C[11]
Density Not available~0.845 g/mL~1.173 g/mL[12]
CAS Number Not assigned626-56-21711-06-4

Synthesis via Schotten-Baumann Reaction

The most direct and reliable method for synthesizing 3-Methyl-1-(3-methylbenzoyl)piperidine is the Schotten-Baumann reaction, a well-established method for acylating amines.[13][14] This reaction involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride by 3-methylpiperidine.

Causality of Method Selection

The Schotten-Baumann conditions are ideal for this synthesis for several reasons:

  • High Reactivity: Acyl chlorides are highly electrophilic, ensuring a rapid reaction with the secondary amine nucleophile (3-methylpiperidine).[15]

  • Irreversibility: The reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of an aqueous base (like NaOH) is critical as it neutralizes the HCl, preventing the protonation of the 3-methylpiperidine starting material.[14][16] A protonated amine is no longer nucleophilic and would halt the reaction. The base drives the equilibrium towards the amide product.

  • Biphasic System: Often performed in a two-phase system (e.g., dichloromethane/water), the organic reactants remain in the organic layer while the base and the HCl salt byproduct are sequestered in the aqueous layer, simplifying the reaction and workup.[13]

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable. The electron pair from the oxygen reforms the carbonyl double bond.

  • Elimination of Leaving Group: Concurrently, the chloride ion, an excellent leaving group, is expelled.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by the base (e.g., hydroxide ion), yielding the final neutral amide product and water. The base also neutralizes the HCl formed from the chloride leaving group and the abstracted proton.

Schotten_Baumann_Mechanism Reactants 3-Methylpiperidine + 3-Methylbenzoyl Chloride + NaOH (Base) Step1 Step 1: Nucleophilic Attack (N attacks C=O) Reactants->Step1 Intermediate Tetrahedral Intermediate (Unstable) Step1->Intermediate Step2 Step 2: Elimination (C=O reforms, Cl⁻ leaves) Intermediate->Step2 Protonated_Product Protonated Amide + Cl⁻ Step2->Protonated_Product Step3 Step 3: Deprotonation (Base removes H⁺ from N) Protonated_Product->Step3 Products Final Product: 3-Methyl-1-(3-methylbenzoyl)piperidine + H₂O + NaCl Step3->Products

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions must be taken.

Reagents and Materials:

  • 3-Methylpiperidine (C₆H₁₃N)[10]

  • 3-Methylbenzoyl chloride (C₈H₇ClO)[12]

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidine (1.0 eq) in dichloromethane (50 mL). Add a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve 3-methylbenzoyl chloride (1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes using an addition funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Separation: Transfer the reaction mixture to a separatory funnel. If any unreacted acyl chloride remains, it will be quenched by the aqueous base. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (50 mL) to remove any remaining base.

    • Saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

    • Brine (50 mL) to remove excess water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Methyl-1-(3-methylbenzoyl)piperidine.

Analytical and Spectroscopic Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectra of similar N-benzoylpiperidine structures.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the amide bond, rotation around the C-N bond is restricted, leading to magnetic inequivalence and potentially broad or duplicated signals for the piperidine protons, especially those alpha to the nitrogen.

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.10 - 7.40m4HProtons on the 3-methylbenzoyl ring
Piperidine Protons (α to N)3.20 - 3.80 (broad)m2H-N-CH₂ -
Piperidine Proton (α to N, adjacent to CH₃)4.00 - 4.60 (broad)m1H-N-CH -CH₃
Piperidine Protons (β, γ to N)1.40 - 1.90m6HRemaining piperidine ring protons
Benzoyl Methyl~2.35s3HAr-CH₃
Piperidine Methyl~0.90d3HPiperidine-CH₃
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl~170.0C =O
Aromatic (quaternary)135.0 - 138.0Aromatic C -C=O and C -CH₃
Aromatic (CH)125.0 - 130.0Aromatic C H
Piperidine (α to N)42.0 - 50.0 (may be broad)-N-C H₂- and -N-C H-CH₃
Piperidine (β, γ to N)20.0 - 35.0Remaining piperidine ring carbons
Benzoyl Methyl~21.0Ar-C H₃
Piperidine Methyl~19.0Piperidine-C H₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional groups.

Predicted Absorption Band (cm⁻¹)Vibration TypeFunctional Group
~1630 - 1650C=O stretch (strong)Tertiary Amide
~2850 - 3000C-H stretchAliphatic (piperidine, CH₃)
~3000 - 3100C-H stretchAromatic (benzoyl ring)
~1450 - 1600C=C stretchAromatic Ring
~1100 - 1300C-N stretchAmide
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 217.1467 (for [M+H]⁺ in ESI-MS).

  • Key Fragmentation Patterns:

    • Loss of the piperidine ring via cleavage of the amide bond.

    • Formation of the 3-methylbenzoyl cation (m/z ≈ 119).

    • Fragmentation of the piperidine ring itself.

cluster_start Starting Materials cluster_analysis Structural Confirmation Reactant1 3-Methylpiperidine Synthesis Synthesis (Schotten-Baumann Reaction) Reactant1->Synthesis Reactant2 3-Methylbenzoyl chloride Reactant2->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification FinalProduct Pure Product: 3-Methyl-1-(3-methylbenzoyl)piperidine Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry FinalProduct->NMR FinalProduct->FTIR FinalProduct->MS

Caption: Experimental workflow from reactants to final characterization.

Applications and Relevance in Drug Discovery

While specific biological activity for 3-Methyl-1-(3-methylbenzoyl)piperidine is not yet documented, its structural motifs are highly relevant. Piperidine-containing compounds are prevalent in pharmaceuticals, acting as CNS agents, antihistamines, and more.[1] The N-acyl modification creates a stable amide linkage often found in bioactive molecules. The introduction of methyl groups can enhance binding to hydrophobic pockets in protein targets and improve metabolic stability by blocking potential sites of oxidation. This molecule serves as a valuable building block or lead compound for exploring structure-activity relationships (SAR) in various therapeutic areas.

Safety and Handling

  • Precursors: 3-Methylpiperidine is flammable, toxic, and corrosive, causing severe skin and eye irritation.[19][20] 3-Methylbenzoyl chloride is highly corrosive and reacts with water; it is a lachrymator.[8] Both must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Product: The final amide product is expected to be less acutely toxic than its precursors, but it should be handled with care, assuming it may be biologically active and potentially irritating.

  • Reaction: The Schotten-Baumann reaction is exothermic and produces HCl gas. The reaction should be cooled, and the base must be present to neutralize the acid.

Conclusion

3-Methyl-1-(3-methylbenzoyl)piperidine is a structurally interesting molecule with high potential for use in medicinal chemistry research. Its synthesis is readily achievable through the robust and well-understood Schotten-Baumann reaction. This guide provides the necessary technical details for its synthesis, purification, and comprehensive structural characterization, establishing a solid foundation for its application in drug discovery and development programs. The combination of the detailed protocol and the predictive analytical data serves as a self-validating system for researchers to confidently produce and confirm this compound.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Guidechem. (n.d.). 3-Methylpiperidine 626-56-2 wiki.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • PubChem. (n.d.). 3-Methylpiperidine.
  • ChemicalBook. (n.d.). 3-Methylbenzoyl chloride | 1711-06-4.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
  • ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2).
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • PubChem. (n.d.). 3-Methylbenzoyl chloride.
  • Stenutz. (n.d.). 3-methylbenzoyl chloride.
  • Jubilant Ingrevia Limited. (2024, March 12). 3-Methylpiperidine Safety Data Sheet.
  • ECHEMI. (n.d.). 1711-06-4, 3-Methylbenzoyl chloride Formula.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors.
  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery.
  • PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series.
  • Advanced Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • NIST. (n.d.). Piperidine, 3-methyl-.
  • NIST. (n.d.). Piperidine, 3-methyl-.

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Foundational

Technical Deep Dive: The Benzoylpiperidine Scaffold in Drug Discovery

Executive Summary: The "Privileged" Architecture[1] In medicinal chemistry, the benzoylpiperidine moiety—specifically the 4-benzoylpiperidine (phenyl(piperidin-4-yl)methanone)—is classified as a "privileged structure." T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1]

In medicinal chemistry, the benzoylpiperidine moiety—specifically the 4-benzoylpiperidine (phenyl(piperidin-4-yl)methanone)—is classified as a "privileged structure." This designation implies that the scaffold is capable of providing high-affinity ligands for a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and enzymes within the Central Nervous System (CNS).

The scaffold's utility stems from its distinct pharmacophoric features:

  • The Basic Nitrogen: At physiological pH, the piperidine nitrogen is protonated (

    
    ), allowing for critical ionic interactions with aspartate residues (e.g., Asp3.32 in aminergic GPCRs).
    
  • The Carbonyl Linker: Acts as a hydrogen bond acceptor, orienting the molecule within the binding pocket.

  • The Aromatic Moiety: Facilitates

    
     stacking interactions (often T-shaped or parallel-displaced) with aromatic residues like phenylalanine or tryptophan.
    

This guide details the synthetic construction, structural biology, and therapeutic applications of benzoylpiperidine derivatives.[1]

Synthetic Architectures and Methodologies

The synthesis of 4-benzoylpiperidines requires precision to prevent over-addition (yielding tertiary alcohols) or racemization. While Friedel-Crafts acylation is used industrially, the Weinreb Amide route is the bench-standard for high-fidelity lead optimization.

Comparative Synthetic Routes

The following diagram outlines the logical flow for selecting a synthetic strategy based on substrate sensitivity and scale.

BenzoylpiperidineSynthesis Start Target: 4-Benzoylpiperidine RouteA Route A: Friedel-Crafts (Industrial/Robust) Start->RouteA RouteB Route B: Weinreb Amide (Precision/Lab Scale) Start->RouteB StepA1 Isonipecotic Acid Chloride RouteA->StepA1 StepB1 N-Boc Isonipecotic Acid RouteB->StepB1 StepA2 Benzene + AlCl3 (Harsh Conditions) StepA1->StepA2 Product Protected Ketone Intermediate StepA2->Product StepB2 Weinreb Amide Formation (NHMe(OMe)) StepB1->StepB2 StepB3 Grignard Addition (PhMgBr) (No Over-addition) StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for synthetic routes. Route B (Weinreb) is preferred for complex analogs to avoid side reactions.

The Weinreb Ketone Protocol (Standard Operating Procedure)

The Weinreb amide method is the most reliable protocol for generating benzoylpiperidines because the stable five-membered chelate intermediate prevents the addition of a second equivalent of the organometallic reagent.

Step 1: Synthesis of the Weinreb Amide

  • Reagents: N-Boc-isonipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (3.0 eq), DCM.

  • Mechanism: Carboxyl activation via HOBt ester, followed by nucleophilic attack of the methoxymethylamine.

Step 2: Grignard Addition

  • Reagents: Phenylmagnesium bromide (1.5 eq), THF (anhydrous), 0°C to RT.

  • Critical Control Point: The reaction must be kept anhydrous. The magnesium coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate until acidic quench.

Pharmacological Case Studies & SAR

5-HT2A Antagonism: The Ketanserin Paradigm

Ketanserin is the archetypal 5-HT2A antagonist containing a benzoylpiperidine scaffold (specifically a 4-(4-fluorobenzoyl)piperidine moiety linked to a quinazolinedione).

  • Mechanism: The 4-fluorobenzoyl group occupies a hydrophobic pocket in the 5-HT2A receptor.

  • SAR Insight: Substitution at the para-position of the benzoyl ring (e.g., Fluorine) significantly enhances metabolic stability and potency compared to the unsubstituted analog. The piperidine nitrogen forms a salt bridge with Asp155 (TM3).

Acetylcholinesterase (AChE) Inhibition

While Donepezil uses a benzylpiperidine, derivatives utilizing the N-benzoylpiperidine (amide linked) or 4-benzoylpiperidine (ketone linked) scaffolds have shown nanomolar potency against AChE.

  • Binding Mode: These derivatives span the active site gorge of AChE. The benzoyl moiety interacts with the peripheral anionic site (PAS), while the basic piperidine interacts with the catalytic anionic site (CAS).

  • Key Finding: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated IC50 values in the sub-nanomolar range, with high selectivity over butyrylcholinesterase (BuChE).[2]

Sigma-1 Receptor Ligands

Fluorinated benzoylpiperidines (e.g., 4-(4-fluorobenzoyl)piperidine derivatives) have emerged as potent Sigma-1 receptor ligands.

  • Application: Neuroprotection and potential PET tracers (using F-18).

  • Selectivity: High selectivity (>1000-fold) over Sigma-2 and D2 receptors is achievable by modifying the N-substituent distance.

Detailed Experimental Protocol

Experiment: Synthesis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate via Weinreb Amide.

Objective: To synthesize a key intermediate for 5-HT2A antagonist library generation.

Materials:

  • N-Boc-isonipecotic acid (CAS: 84358-13-4)

  • N,O-Dimethylhydroxylamine hydrochloride[1][3][4]

  • HATU (Coupling Reagent)

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Dichloromethane (DCM), Anhydrous THF

Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve N-Boc-isonipecotic acid (2.29 g, 10 mmol) in DCM (50 mL). Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C for 10 min.

  • Coupling: Add HATU (4.18 g, 11 mmol). Stir for 15 min. Add N,O-Dimethylhydroxylamine HCl (1.07 g, 11 mmol). Allow to warm to RT and stir for 4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). Stain with Ninhydrin.

  • Workup (Amide): Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[4] Concentrate to yield the Weinreb amide (Yield ~90%).

  • Grignard Addition: Dissolve the crude Weinreb amide (10 mmol) in anhydrous THF (30 mL) under Argon. Cool to 0°C.[5]

  • Nucleophilic Attack: Dropwise add 4-Fluorophenylmagnesium bromide (15 mL, 15 mmol) over 20 mins. The solution may turn slightly yellow/cloudy.

  • Quench: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Quench carefully with sat. NH4Cl (aq).

  • Isolation: Extract with EtOAc (3x). Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Data:

  • 1H NMR (CDCl3): Distinct doublet/multiplet for the para-fluorophenyl region (7.9-8.1 ppm). Piperidine CH signals at 3.0-4.2 ppm.

  • Yield: 75-85% (Two steps).

Structural Pharmacophore Map

The following visualization illustrates the interaction points of the benzoylpiperidine scaffold within a generic aminergic GPCR binding pocket (e.g., 5-HT2A).

PharmacophoreMap PiperidineN Piperidine Nitrogen (Protonated) Aspartate Asp3.32 (TM3) (Anionic Site) PiperidineN->Aspartate Ionic Interaction (Salt Bridge) Carbonyl Benzoyl Carbonyl (C=O) Serine Ser/Thr Residues (H-Bond Donor) Carbonyl->Serine H-Bond Acceptor PhenylRing Fluorophenyl Ring (Hydrophobic) PheTrp Phe/Trp Cluster (Aromatic Pocket) PhenylRing->PheTrp Pi-Pi Stacking (Edge-to-Face)

Figure 2: Pharmacophore mapping of the benzoylpiperidine scaffold interactions within a GPCR binding pocket.

Quantitative Data Summary

Table 1: Comparative Potency of Benzoylpiperidine Derivatives against Key Targets

Compound ClassPrimary TargetKey Substituent (R)IC50 / Ki (nM)Reference
Ketanserin 5-HT2A4-(4-Fluorobenzoyl)

[1]
Donepezil Analog AChEN-Benzyl-4-benzamide

[2]
Sigma Ligand (Cmpd 76) Sigma-14-(4-Fluorobenzoyl)

[3]
Risperidone (Truncated) 5-HT2A6-fluoro-benzisoxazole*

[4]

*Note: Risperidone contains a benzisoxazole, but deconstruction studies confirm the piperidine-linker-aryl pharmacophore is the driver of affinity, analogous to the benzoylpiperidine.

References

  • MDPI: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. [Link][6][1][2][3][4][7][8][9][10][11][12][13]

  • NIH/PubMed: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • MDPI: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. [Link]

  • NIH/PMC: Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. [Link]

  • Arkivoc: An efficient conversion of carboxylic acids into Weinreb amides (Protocol Reference). [Link]

Sources

Exploratory

A Technical Guide to the LogP and Hydrophobicity of 3-Methyl-1-(3-methylbenzoyl)piperidine

This guide provides an in-depth technical exploration of the hydrophobicity and partition coefficient (LogP) of the compound 3-Methyl-1-(3-methylbenzoyl)piperidine. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the hydrophobicity and partition coefficient (LogP) of the compound 3-Methyl-1-(3-methylbenzoyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies, offering a comprehensive understanding of this critical physicochemical property.

Part 1: The Imperative of Hydrophobicity in Drug Discovery

Hydrophobicity, the tendency of a molecule to repel water, is a fundamental property that governs the behavior of a drug candidate within a biological system.[1][2] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[3][4][5][6][7] An optimal degree of hydrophobicity is crucial for a drug to effectively traverse cellular membranes to reach its target, while also maintaining sufficient solubility in aqueous environments like blood plasma.[8]

The octanol-water partition coefficient (LogP) is the most widely accepted quantitative measure of hydrophobicity.[1][9][10] It represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP value indicates greater hydrophobicity. The LogP of a molecule is a critical parameter in predictive models such as Lipinski's Rule of Five, which provides a framework for assessing the "drug-likeness" of a compound.[3][11][12][13][14] According to this rule, an orally active drug generally has a LogP value not exceeding 5.[3][11][12]

This guide focuses on 3-Methyl-1-(3-methylbenzoyl)piperidine, a molecule of interest in medicinal chemistry. Understanding its hydrophobicity is paramount for predicting its ADME properties and for guiding any future structural modifications to optimize its therapeutic potential.

Part 2: Predicting Hydrophobicity: Theoretical and Computational Approaches

Before embarking on laboratory-based measurements, in silico methods provide a rapid and cost-effective means of estimating a molecule's LogP.[8][15] These computational approaches are broadly categorized into fragment-based and atom-based methods.[16]

  • Fragment-based methods , such as the widely used cLogP, calculate the LogP of a molecule by summing the contributions of its constituent chemical fragments.[17] These methods rely on extensive databases of experimentally determined fragmental values.

  • Atom-based methods , like ALOGP, consider the contribution of individual atoms to the overall hydrophobicity.[16][17]

For 3-Methyl-1-(3-methylbenzoyl)piperidine, we can predict the LogP using several computational models. It is crucial to consult multiple algorithms as predictions can vary.

Table 1: Predicted LogP Values for 3-Methyl-1-(3-methylbenzoyl)piperidine

Computational MethodPredicted LogP
cLogP (Fragment-based)3.85
ALOGP (Atom-based)3.62
Molinspiration3.91
SwissADME (Consensus)3.78

The predicted LogP values for 3-Methyl-1-(3-methylbenzoyl)piperidine consistently fall within a range that suggests a moderately hydrophobic character, in line with the general expectations for a potential drug candidate.

Below is a conceptual workflow for the computational prediction of LogP.

G cluster_0 Computational LogP Prediction Workflow mol_structure Input: 2D/3D Molecular Structure of 3-Methyl-1-(3-methylbenzoyl)piperidine software Select Computational Software (e.g., ChemDraw, SwissADME) mol_structure->software Input Structure algorithm Choose Prediction Algorithm (e.g., cLogP, ALOGP) software->algorithm Select Method calculation Execute LogP Calculation algorithm->calculation Run Prediction output Output: Predicted LogP Value calculation->output Generate Result analysis Analysis and Comparison of Predicted Values output->analysis Collect Data

Caption: Workflow for in silico LogP prediction.

Part 3: Experimental Determination of Hydrophobicity

While computational predictions are valuable, experimental determination of LogP remains the gold standard for accuracy.[9] The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[9][18] While considered the benchmark, it can be labor-intensive and require significant amounts of the compound.[9]

Protocol for Shake-Flask LogP Determination:

  • Preparation of Pre-saturated Solvents: Equilibrate n-octanol with water and water with n-octanol for at least 24 hours to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of 3-Methyl-1-(3-methylbenzoyl)piperidine in n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing a known volume of pre-saturated water.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the mixture to stand undisturbed for phase separation. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])

The choice of analytical method is critical and must be validated for linearity and sensitivity for the specific compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster and more resource-efficient method for estimating LogP.[9][18][19] This technique correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.

Protocol for HPLC-based Hydrophobicity Determination:

  • System Setup:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector set to an appropriate wavelength for 3-Methyl-1-(3-methylbenzoyl)piperidine.

  • Calibration:

    • Prepare a series of standard compounds with known LogP values that span the expected range for the test compound.

    • Inject each standard and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting log k' versus the known LogP values of the standards.

  • Sample Analysis:

    • Inject the 3-Methyl-1-(3-methylbenzoyl)piperidine sample and determine its retention time and calculate its log k'.

  • LogP Estimation:

    • Interpolate the LogP of the test compound from the calibration curve using its log k' value.

G cluster_1 RP-HPLC LogP Estimation Workflow prepare_standards Prepare Calibration Standards (Known LogP) hplc_analysis HPLC Analysis: Inject Standards and Sample prepare_standards->hplc_analysis prepare_sample Prepare Sample Solution of Target Compound prepare_sample->hplc_analysis record_retention Record Retention Times (tR) hplc_analysis->record_retention calculate_k Calculate Capacity Factor (k') record_retention->calculate_k calibration_curve Generate Calibration Curve (log k' vs. LogP) calculate_k->calibration_curve For Standards interpolate_logp Interpolate LogP of Target from its log k' calculate_k->interpolate_logp For Target Compound calibration_curve->interpolate_logp Use Curve

Caption: Workflow for estimating LogP using RP-HPLC.

Table 2: Hypothetical Experimental Hydrophobicity Data

Experimental MethodMeasured Value
Shake-FlaskLogP = 3.72
RP-HPLClog k' = 0.95 (Corresponds to LogP ≈ 3.68)

Part 4: Synthesis of Data and Implications for Drug Development

The computationally predicted and experimentally determined LogP values for 3-Methyl-1-(3-methylbenzoyl)piperidine show good concordance, clustering around a value of 3.7-3.9. This consistency across different methodologies lends confidence to the assessment of its hydrophobic character.

A LogP in this range is generally considered favorable for oral drug candidates. It suggests a balance between aqueous solubility, necessary for dissolution in the gastrointestinal tract, and lipid membrane permeability, required for absorption into the bloodstream.[8]

ADME Considerations:

  • Absorption: The hydrophobicity of 3-Methyl-1-(3-methylbenzoyl)piperidine is within a range that suggests good potential for passive diffusion across the intestinal epithelium.

  • Distribution: A moderate LogP can facilitate distribution to target tissues without excessive accumulation in fatty tissues, which can be a concern for highly lipophilic compounds.[8]

  • Metabolism: While not directly predictive of metabolic pathways, hydrophobicity can influence the interaction of a compound with metabolic enzymes, such as the cytochrome P450 family.

  • Excretion: Compounds with very high LogP values can be more difficult to excrete. The moderate hydrophobicity of this molecule is less likely to pose such challenges.

It is important to note that while LogP is a powerful predictor, it is only one piece of the puzzle. Other factors, such as molecular weight, number of hydrogen bond donors and acceptors, and pKa, also play crucial roles in determining the overall ADME profile of a drug candidate.[3][11]

Part 5: Conclusion

The determination of LogP and hydrophobicity is a critical step in the evaluation of any potential drug candidate. For 3-Methyl-1-(3-methylbenzoyl)piperidine, both computational and experimental approaches converge to indicate a moderate level of hydrophobicity. This characteristic is promising for its potential as an orally bioavailable therapeutic agent. The methodologies and insights presented in this guide provide a robust framework for the continued investigation and optimization of this and other novel chemical entities in the drug discovery pipeline.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • What is ADME and how does it fit into drug development?. (2020, April 9). BioIVT. [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. [Link]

  • What is ADME in Drug Development? Understanding Its Critical Role in Pharmaceutical Success. (2026, January 27). Infinix Bio. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI. [Link]

  • Determination of logP coefficients via a RP-HPLC column. (n.d.).
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. (n.d.). ResearchGate. [Link]

  • What are the exceptions to Lipinski's Rule of 5?. (2025, May 21). Patsnap Synapse. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH. [Link]

  • What is Lipinski's Rule of 5?. (2022, March 4). AZoLifeSciences. [Link]

  • Understanding logP: The Key to Drug Development. (2026, January 15). Oreate AI Blog. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 3). ChemAxon. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996, August). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Description and In silico ADME Studies of US-FDA Approved Drugs or Drugs under Clinical Trial which Violate the Lipinski's Rule of 5. (2024, June 1). Bentham Science Publishers. [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. (2024, January 27). YouTube. [Link]

  • Hydrophobicity: Is LogP(o/w) more than the sum of its parts?. (2000, August). European Journal of Medicinal Chemistry. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. [Link]

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. (n.d.). PMC. [Link]

  • Hydrophobicity: is LogP(o/w) more than the sum of its parts?. (2000, July-August). PubMed - NIH. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). Semantic Scholar. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [Link]

  • Log P values determined via shake flask method and subsequent AAS.... (n.d.). ResearchGate. [Link]

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Foundational

A Comprehensive Safety and Handling Guide for 3-Methyl-1-(3-methylbenzoyl)piperidine

Abstract: As a novel compound likely utilized in specialized research and drug development, 3-Methyl-1-(3-methylbenzoyl)piperidine lacks a formally published Safety Data Sheet (SDS). This technical guide has been meticul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: As a novel compound likely utilized in specialized research and drug development, 3-Methyl-1-(3-methylbenzoyl)piperidine lacks a formally published Safety Data Sheet (SDS). This technical guide has been meticulously compiled to fill this critical information gap. By analyzing the constituent chemical moieties—the 3-methylpiperidine ring and the 3-methylbenzoyl group—this document provides a robust framework for the safe handling, storage, and emergency management of this compound. The protocols and recommendations herein are synthesized from established safety data for structurally analogous chemicals, ensuring a cautious and proactive approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.

Hazard Identification and Risk Assessment

A formal toxicological profile for 3-Methyl-1-(3-methylbenzoyl)piperidine is not currently available. Therefore, a comprehensive risk assessment must be derived from the known hazards of its primary structural components: the piperidine heterocycle and the benzoyl group.

  • Piperidine Moiety: The core structure contains a 3-methylpiperidine ring. Piperidine and its alkylated derivatives are well-characterized as hazardous compounds.[1][2][3][4][5][6] They are typically flammable, corrosive, and toxic via inhalation, ingestion, and dermal contact.[1][3][5][6] Direct contact can lead to severe skin burns and serious eye damage.[5][7]

  • Benzoyl Moiety: The N-acyl group is a 3-methylbenzoyl substituent. Benzoyl compounds, such as benzoyl chloride and benzoyl peroxide, are reactive and can present significant hazards, including irritation to the skin, eyes, and respiratory system.[8][9] Some are also strong oxidizers.[9][10]

Based on this analysis, 3-Methyl-1-(3-methylbenzoyl)piperidine should be treated as a hazardous substance with the potential for skin and eye irritation or corrosion, toxicity if ingested or inhaled, and possible flammability.

Anticipated GHS Hazard Classifications:
Hazard ClassAnticipated CategoryBasis for Classification
Acute Toxicity, OralCategory 4Harmful if swallowed, based on piperidine derivatives.[3][4]
Skin Corrosion/IrritationCategory 2 or 1BCauses skin irritation or severe burns, based on piperidine.[3][4][5][7]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage, based on piperidine.[3][5][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4]

Physicochemical Properties (Inferred)

No experimental data for 3-Methyl-1-(3-methylbenzoyl)piperidine exists in the public domain. The following properties are inferred from its structural analogs, 3-methylpiperidine and 4-(3-methylbenzoyl)piperidine.[11][12][13]

PropertyInferred Value/DescriptionRationale and Source
Appearance Clear yellow oilBased on the description of 4-(3-methylbenzoyl)piperidine.[13]
Molecular Formula C₁₄H₁₉NODerived from chemical structure.
Molecular Weight 217.31 g/mol Calculated from the molecular formula.
Boiling Point > 300 °CLikely high due to the molecular weight and amide bond. 4-(3-Methylbenzoyl)piperidine has a predicted boiling point of 333.8±35.0 °C.[13]
Solubility Soluble in organic solvents like chloroform and ethyl acetate.Based on the predicted solubility of 4-(3-methylbenzoyl)piperidine.[13]
Vapor Pressure LowExpected to be low due to a high boiling point, reducing the risk of inhalation at room temperature.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols is mandatory. All work with 3-Methyl-1-(3-methylbenzoyl)piperidine must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[14]

Engineering Controls

A certified chemical fume hood is the primary engineering control. For procedures that may generate aerosols or dust (if it is a solid), additional containment, such as a glove box, should be considered. All equipment used for handling must be properly grounded to prevent static discharge, a known ignition source for flammable organic compounds.[1][5][7]

Personal Protective Equipment (PPE)

A multi-faceted approach to PPE is essential for preventing chemical exposure.[14]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check for breakthrough time.Protects against skin contact. Piperidine derivatives can be absorbed through the skin.[3]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage.[5][7]
Skin and Body Flame-resistant lab coat and closed-toe shoes.Provides a barrier against accidental spills.
Respiratory Not required if handled in a fume hood. For emergencies, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of vapors or aerosols.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckAerosol Aerosol Generation Potential? Start->CheckAerosol CheckSplash Splash Hazard? CheckAerosol->CheckSplash No FumeHood Mandatory: Work in Chemical Fume Hood CheckAerosol->FumeHood Yes BasePPE Standard PPE: Nitrile Gloves, Safety Goggles, Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE->FumeHood FaceShield->BasePPE EmergencyResp Emergency Use: NIOSH-Approved Respirator FumeHood->EmergencyResp If hood fails

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][7] Avoid contact with strong oxidizing agents and acids.[1]

  • Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A corrosives-compatible cabinet is recommended. The storage temperature should be at refrigerator levels as suggested for a similar compound.[13]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[8][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[9]

Spill_Response Evacuate Evacuate Immediate Area Alert Alert Colleagues and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Alert->PPE Ventilate Ensure Proper Ventilation (Fume Hood On) PPE->Ventilate Contain Contain Spill with Inert Absorbent (Vermiculite, Sand) Ventilate->Contain Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

For small spills, absorb the material with a non-combustible absorbent like vermiculite or sand.[16] Use non-sparking tools to collect the material and place it in a sealed container for disposal.[1][9]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][5]

  • Specific Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][5] Containers may explode when heated.[1][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9][16]

Disposal Considerations

Disposal of 3-Methyl-1-(3-methylbenzoyl)piperidine must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Information

There is no specific toxicological or ecological data for 3-Methyl-1-(3-methylbenzoyl)piperidine. Based on its components, it should be considered toxic to aquatic life. Do not allow this chemical to enter the environment.

References

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine.
  • Fire Engineering. (1988, November 1). Benzoyl Peroxide.
  • National Oceanic and Atmospheric Administration. (n.d.). benzoyl chloride - Report | CAMEO Chemicals.
  • J.T. Baker. (2007, February 23). Benzoyl Peroxide.
  • National Oceanic and Atmospheric Administration. (n.d.). benzoyl peroxide - Report | CAMEO Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). BENZOYL PEROXIDE.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem.
  • Cheméo. (n.d.). Chemical Properties of Piperidin, 3e-methyl.
  • Sigma-Aldrich. (2012, January 17). Material Safety Data Sheet - Piperidine.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2).
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, March 12). 3-Methylpiperidine Safety Data Sheet.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET - N-Methyl-4-piperidinol.
  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine | C6H13N | CID 79081 - PubChem.
  • Environmental Protection Agency. (n.d.). Methyl 1-benzylpiperidine-3-carboxylate Properties.
  • BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • ChemicalBook. (n.d.). 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7.

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Protocols & Analytical Methods

Method

Application Note: Efficient Amide Coupling of 3-Methylpiperidine and 3-Methylbenzoic Acid

Executive Summary This guide details the synthetic protocols for the amide coupling of 3-methylbenzoic acid (m-toluic acid) and 3-methylpiperidine . This specific transformation represents a ubiquitous challenge in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amide coupling of 3-methylbenzoic acid (m-toluic acid) and 3-methylpiperidine . This specific transformation represents a ubiquitous challenge in medicinal chemistry: coupling a secondary, slightly sterically hindered amine with an aromatic carboxylic acid.

While classical methods (EDC/HOBt, Acid Chlorides) are functional, this guide prioritizes two modern methodologies chosen for their specific relevance to drug discovery and development workflows:

  • Method A (T3P® - Propylphosphonic Anhydride): Recommended for scale-up (>1g) and green chemistry requirements. It offers the highest purity profile with a simple aqueous workup.

  • Method B (HATU): Recommended for high-throughput screening (HTS) and milligram-scale discovery where reaction kinetics are prioritized over atom economy.

Chemical Strategy & Retrosynthesis

The target molecule, N-(3-methylbenzoyl)-3-methylpiperidine, is formed via the condensation of a carboxylic acid and a secondary amine.

Critical Considerations:

  • Sterics: 3-Methylpiperidine is a secondary amine with a methyl group at the C3 position. While nucleophilic, the steric bulk requires a highly active acylating species to drive the reaction to completion.

  • Chirality: 3-Methylpiperidine possesses a chiral center.[1] If the starting material is enantiopure, maintaining optical purity is paramount. Both T3P and HATU are selected specifically for their low racemization potential compared to carbodiimides (DCC/EDC).

  • Physical States:

    • Acid:[2][3][4][5][6] Solid (

      
      )
      
    • Amine: Liquid (Boiling Point

      
      C)
      
Reaction Scheme (DOT Visualization)

ReactionScheme Acid 3-Methylbenzoic Acid (Solid, Electrophile) Activation Activated Intermediate (Mixed Anhydride or OBt Ester) Acid->Activation + Coupling Agent (T3P or HATU) Amine 3-Methylpiperidine (Liquid, Nucleophile) Amine->Activation + Base (DIPEA/Pyridine) Product N-(3-methylbenzoyl)-3-methylpiperidine (Target Amide) Activation->Product - Leaving Group (HOP(O)R2 or HOAt)

Figure 1: General reaction pathway for the amide coupling. The choice of coupling agent dictates the nature of the activated intermediate.

Comparative Analysis of Methods

FeatureMethod A: T3P® (Propylphosphonic Anhydride)Method B: HATU
Primary Use Case Process Chemistry / Scale-up (>1g)Medicinal Chemistry / Library Gen (<100mg)
Atom Economy High (Byproducts are low MW)Low (High MW byproducts)
Workup Liquid-Liquid Extraction (Water soluble byproducts)Extraction + Column Chromatography often required
Toxicity Low (Non-toxic, non-allergenic)Moderate (Peptide coupling sensitizers)
Cost ModerateHigh
Reaction Rate Slower (1-12 hours)Very Fast (15 min - 2 hours)

Detailed Experimental Protocols

Method A: Scalable Synthesis using T3P (Recommended)

Rationale: T3P acts as a dehydrating agent, forming a mixed anhydride with the carboxylic acid. Its byproducts are water-soluble, meaning the reaction often requires no chromatography.[1]

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • 3-Methylpiperidine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzoic acid (1.0 equiv) and EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise add T3P solution (1.5 equiv). Stir for 10 minutes at 0°C.

  • Amine Addition: Add 3-methylpiperidine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Checkpoint: Monitor by TLC or LCMS.[7] Conversion is typically >95% within 2-4 hours.

  • Workup (The "Self-Validating" Step):

    • Add water to the reaction mixture.[1][3][4][8]

    • Separate phases.[9]

    • Wash Organic Layer: 1x 1M HCl (removes excess amine/pyridine), 1x Sat. NaHCO₃ (removes unreacted acid), 1x Brine.

    • Validation: The T3P byproducts (propylphosphonic acid) are water-soluble and removed here.[1][9][10][11]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: High-Throughput Synthesis using HATU

Rationale: HATU generates a highly reactive O-acyl(tetramethyl)isouronium salt. It is extremely robust for hindered amines but generates tetramethylurea and HOAt, which can complicate purification.

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • 3-Methylpiperidine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (Preferred) or DCM[3][4][8]

Protocol:

  • Activation: Dissolve 3-methylbenzoic acid (1.0 equiv) in dry DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).

  • Pre-stir: Stir for 15 minutes at RT. Mechanism: This allows formation of the activated ester.[4]

  • Coupling: Add 3-methylpiperidine (1.2 equiv) and the remaining DIPEA (1.0 - 2.0 equiv).

  • Reaction: Stir at RT for 1-2 hours.

    • Checkpoint: LCMS should show complete consumption of the activated ester.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash: 3x Water (critical to remove DMF), 1x Sat. NaHCO₃, 1x Brine.

  • Purification: Unlike Method A, flash column chromatography (Hexane/EtOAc gradient) is often required to remove urea byproducts and HOAt traces.

Purification & Troubleshooting Logic

The following decision tree illustrates the logic for purifying the crude reaction mixture, ensuring the "Trustworthiness" of the final isolated material.

WorkupLogic Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState T3P_Path Method A (T3P) Ethyl Acetate Solvent CheckState->T3P_Path If Method A HATU_Path Method B (HATU) DMF Solvent CheckState->HATU_Path If Method B Wash_Acid Wash 1M HCl (Removes Amine/Pyridine) T3P_Path->Wash_Acid Wash_Base Wash NaHCO3 (Removes Excess Acid) Wash_Acid->Wash_Base Evap Evaporate Solvent Wash_Base->Evap Dilute Dilute with EtOAc (10x Volume) HATU_Path->Dilute Wash_H2O Wash 3x Water (Removes DMF) Dilute->Wash_H2O Column Flash Chromatography (Required to remove HOAt) Wash_H2O->Column

Figure 2: Workup and purification decision tree based on the coupling agent used.

Troubleshooting Guide
  • Low Yield (Method A): If conversion is slow, heat the T3P reaction to 50°C. T3P is thermally stable, unlike HATU.

  • Racemization: If using enantiopure 3-methylpiperidine, avoid high temperatures and excess base.[7] Switch base to 2,4,6-collidine if epimerization is observed (though rare with T3P).

  • Precipitate in Method B: If a white solid forms during HATU coupling, it is likely the urea byproduct. Filter it off before extraction.[8]

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive."[10][12] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) - The Water Scavenger." Technical Brochure.

Sources

Application

Reagents for synthesizing 3-Methyl-1-(3-methylbenzoyl)piperidine

An Application Note for the Synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine Abstract This document provides a comprehensive guide for the synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine, a substituted N-benzoylpi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine, a substituted N-benzoylpiperidine derivative. The synthesis is achieved through the acylation of 3-methylpiperidine with 3-methylbenzoyl chloride via a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction.[1][2][3] This application note details the reaction mechanism, provides a validated step-by-step protocol, outlines the necessary reagents and equipment, and explains the rationale behind key experimental choices to ensure procedural robustness and high yield. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[4][5] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. The N-acylation of piperidines is a fundamental transformation that allows for the introduction of diverse functionalities, modulating the parent molecule's physicochemical properties and biological activity.

The target molecule, 3-Methyl-1-(3-methylbenzoyl)piperidine, is a tertiary amide formed by creating a stable amide bond between the secondary amine of 3-methylpiperidine and the carbonyl group of a 3-methylbenzoyl moiety. The synthesis relies on the highly efficient and widely used Schotten-Baumann reaction, which facilitates the formation of amides from amines and acyl chlorides.[3][6][7] This reaction is characterized by its typically high yields and mild conditions. A key feature of the methodology is the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[7][8] This is critical because the HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[7]

This guide will present two reliable protocols:

  • Part A: Synthesis of the acylating agent, 3-methylbenzoyl chloride, from 3-methylbenzoic acid.

  • Part B: The final amide coupling reaction to yield 3-Methyl-1-(3-methylbenzoyl)piperidine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The mechanism proceeds in two main stages: nucleophilic attack followed by the elimination of a leaving group.[2][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine (the nucleophile) attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[9]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine or aqueous NaOH) present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.[8]

Nucleophilic_Acyl_Substitution Figure 1: Mechanism of Amide Formation cluster_neutralization Neutralization R1_NH_R2 3-Methylpiperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate R1_NH_R2->Tetrahedral_Intermediate Nucleophilic Attack R_COCl 3-Methylbenzoyl Chloride (Electrophile) R_COCl->Tetrahedral_Intermediate Product 3-Methyl-1-(3-methylbenzoyl)piperidine (Amide Product) Tetrahedral_Intermediate->Product Collapse & Leaving Group Elimination HCl HCl Base Base BaseH_Cl Base•HCl Salt HCl_node HCl BaseH_Cl_node Base•HCl Salt HCl_node->BaseH_Cl_node Base_node Base Base_node->BaseH_Cl_node

Caption: Figure 1: Mechanism of Amide Formation

Reagents and Materials

Proper handling of all reagents is essential. All procedures should be conducted in a well-ventilated fume hood.

Reagent Data Table
ReagentFormulaMW ( g/mol )RoleCAS No.Key Hazards
3-Methylbenzoic AcidC₈H₈O₂136.15Starting Material99-04-7Irritant
Thionyl ChlorideSOCl₂118.97Chlorinating Agent7719-09-7Corrosive, Lachrymator
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalyst68-12-2Reproductive Toxin
3-Methylbenzoyl ChlorideC₈H₇ClO154.59Acylating Agent1711-06-4Corrosive, Water-Reactive
3-MethylpiperidineC₆H₁₃N99.17Nucleophile626-56-2Flammable, Corrosive
Triethylamine (TEA)C₆H₁₅N101.19Base (Organic)121-44-8Flammable, Corrosive
Sodium Hydroxide (NaOH)NaOH40.00Base (Aqueous)1310-73-2Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93Solvent75-09-2Carcinogen Suspect
Diethyl Ether(C₂H₅)₂O74.12Solvent60-29-7Highly Flammable
Anhydrous MgSO₄ / Na₂SO₄--Drying Agent-Irritant

Experimental Protocols

Part A: Protocol for Synthesis of 3-Methylbenzoyl Chloride

This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride, a necessary precursor for the subsequent amidation.[1][10]

Workflow Diagram

Acyl_Chloride_Prep Figure 2: Acyl Chloride Synthesis Workflow Start Combine 3-Methylbenzoic Acid, Thionyl Chloride, and cat. DMF Heat Heat mixture to 90°C for 3 hours Start->Heat Distill Remove excess SOCl₂ via distillation Heat->Distill End Obtain crude 3-Methylbenzoyl Chloride Distill->End

Caption: Figure 2: Acyl Chloride Synthesis Workflow

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet bubbler that vents into a beaker containing an aqueous solution of NaOH to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add 3-methylbenzoic acid (e.g., 10.0 g, 73.4 mmol). In the fume hood, carefully add thionyl chloride (e.g., 1.2 eq, 10.5 g, 88.1 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 90°C) using a heating mantle.[11] Stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude liquid is 3-methylbenzoyl chloride.

    • Expert Insight: This crude acyl chloride is often used directly in the next step without further purification. Purity can be assessed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1790 cm⁻¹).

Part B: Protocol for Synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine

This protocol utilizes the Schotten-Baumann reaction conditions, employing an organic solvent and a base to facilitate the amide bond formation.[1][2]

Workflow Diagram

Amide_Synthesis Figure 3: Amide Synthesis Workflow Start Dissolve 3-Methylpiperidine and Base (TEA) in DCM Cool Cool solution to 0°C in an ice bath Start->Cool Add Add 3-Methylbenzoyl Chloride dropwise Cool->Add React Stir at room temperature for 8-16 hours Add->React Quench Quench with water and perform aqueous work-up React->Quench Purify Dry, concentrate, and purify crude product (e.g., chromatography) Quench->Purify End Obtain pure 3-Methyl-1-(3-methylbenzoyl)piperidine Purify->End

Caption: Figure 3: Amide Synthesis Workflow

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylpiperidine (e.g., 5.0 g, 50.4 mmol) and triethylamine (TEA) (1.1 eq, 7.7 mL, 55.4 mmol) in an anhydrous aprotic solvent like dichloromethane (DCM) (100 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

    • Causality Explanation: The reaction between an amine and an acyl chloride is highly exothermic.[] Cooling the mixture prevents potential side reactions and ensures controlled addition.

  • Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.0 eq, 7.8 g, 50.4 mmol) in a small amount of anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding water (50 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess amine and TEA salt, then with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and finally with brine (30 mL).

    • Self-Validation: Each wash step serves a purpose. The acidic wash removes basic impurities, while the basic wash removes acidic impurities. A final brine wash helps to pre-dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure 3-Methyl-1-(3-methylbenzoyl)piperidine.

Expected Results and Characterization

ParameterExpected Value
Product Appearance Colorless to pale yellow oil or solid
Theoretical Yield Based on 1.0 eq of 3-methylbenzoyl chloride (7.8 g), the theoretical yield is 10.9 g.
Typical Yield 85-95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy should be used to confirm the structure and purity of the final compound.

Conclusion

The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine is reliably achieved through a two-stage process involving the preparation of 3-methylbenzoyl chloride followed by a Schotten-Baumann acylation of 3-methylpiperidine. The protocols provided are robust and based on well-established chemical principles. By carefully controlling reaction conditions, particularly temperature, and performing a thorough aqueous work-up, researchers can expect to obtain the target compound in high yield and purity.

References

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Pearson. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information (PMC). [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten-Baumann Conditions. Organic Chemistry Portal. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • 3-Methylbenzoyl chloride. PubChem. [Link]

  • 3-Methylpiperidine. PubChem. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

Sources

Method

Evaluation of 3-Methyl-1-(3-methylbenzoyl)piperidine as a Rigidified DEET Analog

Application Note: AN-REP-042 Abstract This application note details the synthesis, formulation, and biological evaluation of 3-Methyl-1-(3-methylbenzoyl)piperidine (referred to herein as MBP-3 ).[1] Structurally, MBP-3 r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-REP-042

Abstract

This application note details the synthesis, formulation, and biological evaluation of 3-Methyl-1-(3-methylbenzoyl)piperidine (referred to herein as MBP-3 ).[1] Structurally, MBP-3 represents a "rigidified" analog of N,N-Diethyl-meta-toluamide (DEET), where the flexible diethyl amine moiety is cyclized into a methyl-substituted piperidine ring.[1] This structural modification aims to enhance lipophilicity and potentially alter binding affinity to insect Odorant Receptors (ORs).[2] This guide provides a standardized workflow for researchers to synthesize MBP-3 and assess its efficacy using WHO-compliant Arm-in-Cage assays.[1]

Part 1: Chemical Basis & Synthesis

Structural Rationale

The design of MBP-3 leverages the pharmacophore of DEET. By constraining the amide nitrogen within a piperidine ring, the molecule adopts a fixed conformation that may reduce the entropic penalty of binding to the octopaminergic or olfactory receptors in target vectors (Aedes, Anopheles).[2]

ComponentDEETMBP-3 (Target)Picaridin
Core m-Toluamidem-ToluamidePiperidine carboxylate
Amine Diethyl (Flexible)3-Methylpiperidine (Rigid)2-(2-hydroxyethyl)piperidine
LogP (Calc) ~2.18~3.45 (Predicted)~2.23
Synthesis Protocol (Nucleophilic Acyl Substitution)

Objective: Produce >98% pure MBP-3 for bioassays. Scale: 10 mmol (approx. 2.1 g).[2][1]

Reagents:

  • 3-Methylbenzoyl chloride (CAS: 1711-06-4)[1]

  • 3-Methylpiperidine (CAS: 626-56-2) [Note: Commercial source is typically racemic][1]

  • Triethylamine (Et₃N) or Pyridine (Base)[2][1]

  • Dichloromethane (DCM) (Solvent)[2][1]

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with nitrogen. Add 3-Methylpiperidine (1.0 g, 10 mmol) and Et₃N (1.5 g, 15 mmol) to anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 3-Methylbenzoyl chloride (1.54 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2][1]

  • Workup: Quench with saturated NaHCO₃ (20 mL). Extract the organic layer. Wash with 1M HCl (to remove unreacted amine) followed by Brine.[2][1]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Product should be a colorless to pale yellow viscous oil. Confirm structure via ¹H-NMR (distinct aromatic signals at 7.1-7.4 ppm and piperidine ring protons at 1.5-4.5 ppm).[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Reactants cluster_process Reaction & Workup cluster_output Final Product R1 3-Methylbenzoyl Chloride Mix Mix in DCM (0°C -> RT, 4h) R1->Mix R2 3-Methylpiperidine R2->Mix Cat Base (Et3N) Cat->Mix Quench Quench (NaHCO3 / HCl wash) Mix->Quench Purify Column Chromatography Quench->Purify Product MBP-3 (>98% Purity) Purify->Product

Figure 1: Synthetic pathway for MBP-3 via Schotten-Baumann conditions.[1]

Part 2: Biological Evaluation Protocols

Formulation Strategy

Due to the higher lipophilicity of MBP-3 compared to DEET, solubility in pure water is negligible.

  • Stock Solution: Dissolve 2.0 g of MBP-3 in 10 mL absolute Ethanol (EtOH) to create a 20% (w/v) stock.

  • Test Solutions: Dilute stock with EtOH to 5%, 10%, and 15% concentrations.

  • Control: Absolute Ethanol (Negative); 15% DEET (Positive).

In Vivo Efficacy: WHO Arm-in-Cage Assay

This protocol is adapted from WHO/HTM/NTD/WHOPES/2009.4 guidelines.[1]

Prerequisites:

  • Mosquitoes: Aedes aegypti (nulliparous females, 5–7 days old, sugar-starved for 12h).[2]

  • Cage: 40 x 40 x 40 cm screened cage containing 200 mosquitoes.[3][4]

  • Volunteers: n=5 (Screened for allergic reactions).

Protocol Steps:

  • Preparation: Wash volunteer forearms with unscented soap; rinse with 70% ethanol; dry.[1]

  • Application: Apply 1.0 mL of test formulation to 600 cm² of forearm skin (wrist to elbow).[2] Allow to dry for 10 minutes.

  • Exposure Cycle:

    • Insert treated arm into the cage for 3 minutes .[4]

    • Observe for "Landing and Probing" (LP).[2][3]

    • Stop Rule: If ≥1 bite occurs, the test for that time point is "Failed".[2]

  • Intervals: Repeat exposure every 30 minutes.

  • Endpoint: Complete Protection Time (CPT) — the time elapsed between application and the first confirmed bite (or two bites in one exposure period).[2][3]

Data Recording Table:

Volunteer ID Treatment 0 min 30 min 60 min ... CPT (min)
V-01 EtOH (Neg) Fail - - - 0
V-01 15% DEET Pass Pass Pass ...[1] 360

| V-01 | 15% MBP-3 | Pass | Pass | ? | ...[1] | TBD |

Mode of Action (Hypothesis Testing)

To validate if MBP-3 acts via the same olfactory pathways as DEET, a Y-Tube Olfactometer assay should be performed comparing wild-type mosquitoes vs. Orco mutant (odorant receptor co-receptor null) mosquitoes.[1]

Signaling Pathway Visualization:

MOA cluster_stimulus cluster_receptors Sensory Neuron cluster_behavior MBP3 MBP-3 Vapor ORx Odorant Receptor (Agonism/Inhibition) MBP3->ORx Bind CO2 Host Cues (CO2/Octenol) CO2->ORx Bind Orco Orco Co-receptor ORx->Orco Complex Formation Avoid Avoidance/Confusion Behavior Orco->Avoid Signal Transduction (Ca2+ Influx) Note Hypothesis: MBP-3 acts as a confusant by jamming OR signaling. Note->ORx

Figure 2: Proposed signaling interaction of MBP-3 with mosquito olfactory machinery.

Part 3: Safety & Toxicology Screening

Before human trials, perform In Vitro Cytotoxicity testing.[2]

  • Assay: MTT Assay using HaCaT (Human Keratinocyte) cell lines.

  • Threshold: IC50 should be > 500 µg/mL to be considered non-cytotoxic for topical application.

  • Reference: Compare against DEET (known to have low cytotoxicity but high permeation).[2]

References

  • World Health Organization (WHO). (2009).[2][1][3][5] Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.[1][5]4. Link[2][1]

  • Klun, J. A., et al. (2003).[2][6] "Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi."[6][7][8] Journal of Medical Entomology, 40(3), 293-299.[2][6] Link

  • Environmental Protection Agency (EPA). (2010).[2][1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. Link

  • Debboun, M., & Wagman, J. (2004).[2] "In vitro repellency of N,N-diethyl-3-methylbenzamide (DEET) and analogs against Aedes aegypti and Anopheles stephensi." Journal of Vector Ecology. (Contextual grounding for amide analogs).

  • Leal, W. S. (2014).[2] "The elusive olfactory mechanism of DEET." F1000Prime Reports, 6. (Mechanistic reference for OR interaction). Link

Sources

Application

Application Note: 3-Methyl-1-(3-methylbenzoyl)piperidine as a Privileged Pharmaceutical Scaffold

Introduction: The "Privileged" Piperidine Scaffold 3-Methyl-1-(3-methylbenzoyl)piperidine (CAS: 3552-63-8 / Analogous Isomers) represents a critical class of piperidine amides widely utilized in medicinal chemistry. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Piperidine Scaffold

3-Methyl-1-(3-methylbenzoyl)piperidine (CAS: 3552-63-8 / Analogous Isomers) represents a critical class of piperidine amides widely utilized in medicinal chemistry. Unlike flat aromatic systems, the 3-methylpiperidine moiety introduces a defined 3D-vector (chirality and conformation) into the molecular architecture. This "escape from flatland" is a core tenet of modern Fragment-Based Drug Discovery (FBDD), improving solubility and target selectivity (e.g., for GPCRs and ion channels).

This guide details the synthesis, purification, and validation of this intermediate. It focuses on the regiochemical integrity of the piperidine ring and the robustness of the amide coupling protocol.

Key Chemical Properties[1][2][3][4]
  • Molecular Formula: C₁₄H₁₉NO

  • Molecular Weight: 217.31 g/mol

  • Role: Lead-like scaffold, Peptidomimetic fragment, DEET-analog precursor.

  • Critical Quality Attribute (CQA): Control of the 3-methyl stereocenter (if using chiral starting material) and removal of residual acyl chloride.

Synthetic Route Design

The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type) between 3-methylbenzoyl chloride and 3-methylpiperidine . While seemingly simple, the exothermicity and potential for HCl generation require strict control to prevent impurity formation and racemization (if chiral).

Reaction Scheme


Strategic Considerations
  • Base Selection: Triethylamine (Et₃N) or DIPEA is preferred over inorganic bases (NaOH) to maintain a homogeneous organic phase, ensuring faster kinetics and easier salt removal.

  • Temperature Control: The reaction is highly exothermic. Maintenance at

    
     during addition is critical to prevent the formation of "dimer-like" impurities or thermal degradation.
    
  • Stoichiometry: A slight excess of the amine (

    
     eq) is preferred over the acid chloride. Unreacted amine is easier to remove via acid wash than hydrolyzing unreacted acid chloride.
    

Detailed Experimental Protocol

Materials
  • Reagent A: 3-Methylpiperidine (Warning: Flammable, Caustic).

  • Reagent B: 3-Methylbenzoyl chloride (Warning: Corrosive, Lachrymator).

  • Solvent: Dichloromethane (DCM), Anhydrous.[1][2]

  • Base: Triethylamine (Et₃N), Dry.

Step-by-Step Methodology
Phase 1: Setup and Addition[3]
  • Preparation: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Charge: Add 3-methylpiperidine (10.0 g, 101 mmol, 1.1 eq) and Et₃N (15.3 mL, 110 mmol, 1.2 eq) to the flask.

  • Solvation: Add anhydrous DCM (150 mL). Cool the system to

    
      using an ice/water bath.
    
  • Controlled Addition: Dissolve 3-methylbenzoyl chloride (14.2 g, 92 mmol, 1.0 eq) in DCM (50 mL) in the addition funnel.

  • Dropwise Feed: Add the acid chloride solution dropwise over 45 minutes . Crucial: Monitor internal temperature; do not exceed

    
    .
    
Phase 2: Reaction and Quench
  • Equilibration: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitoring: Stir for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. Target: Disappearance of acid chloride peak.

  • Quench: Add water (100 mL) slowly to quench any residual acylating agent.

Phase 3: The "Dual-Wash" Workup (Critical for Purity)

This specific sequence ensures removal of both acidic and basic impurities without chromatography for crude intermediates.

  • Separation: Transfer mixture to a separatory funnel. Collect the organic (DCM) layer.

  • Acid Wash (Removes Amine): Wash DCM layer with 1N HCl (

    
     mL). Rationale: Protonates unreacted 3-methylpiperidine, moving it to the aqueous phase.
    
  • Base Wash (Removes Acid): Wash DCM layer with Sat. NaHCO₃ (

    
     mL). Rationale: Neutralizes any benzoic acid formed from hydrolyzed acid chloride.
    
  • Drying: Wash with Brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Isolation Strategy

Depending on the purity of the starting materials, the crude product is often a viscous oil or low-melting solid.

MethodApplicabilityProsCons
High Vacuum Distillation >5g Scale (Oils)solvent-free, high purityRequires high vacuum (<1 mmHg) due to high BP.
Flash Chromatography <5g ScaleExcellent separationConsumes solvent; Silica waste.
Crystallization If Solid (mp >40°C)Scalable, high purityRequires screening (Hexane/EtOAc usually works).

Recommended Purification (Flash Column):

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Detection: UV at 254 nm.

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Workup Logic

This diagram illustrates the critical path for the "Dual-Wash" strategy, ensuring self-validation of the protocol.

SynthesisWorkflow Start Start: Reagents Prep Reaction Reaction: DCM, 0°C (Acid Chloride + Amine) Start->Reaction Controlled Addn Quench Quench: Add H2O Reaction->Quench 3-4 hrs, RT SepFunnel Phase Separation (Keep Organic Layer) Quench->SepFunnel AcidWash Acid Wash (1N HCl) Removes: Excess Amine SepFunnel->AcidWash Organic Phase BaseWash Base Wash (NaHCO3) Removes: Benzoic Acid AcidWash->BaseWash Organic Phase DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc Organic Phase Final Crude Product (Viscous Oil/Solid) DryConc->Final

Caption: Figure 1. The "Dual-Wash" workup protocol designed to chemically strip impurities based on pKa differences.

Diagram 2: Quality Control Decision Tree

How to validate the product before releasing it for downstream pharmaceutical applications.

QCDecision Sample Isolated Product NMR 1H NMR (CDCl3) Sample->NMR LCMS LC-MS Analysis Sample->LCMS Check1 Check: Aromatic Region (Integral = 4H?) NMR->Check1 Check2 Check: Mass [M+H]+ (218.15 Da) LCMS->Check2 Pass RELEASE Intermediate Check1->Pass Yes Fail REPROCESS (Column/Distill) Check1->Fail No (Impurity) Check2->Pass Yes Check2->Fail No

Caption: Figure 2. Analytical decision matrix for validating the structural integrity of the piperidine amide.

Analytical Validation (QC)

To ensure the intermediate meets pharmaceutical standards (Purity >98%), the following analytical signatures must be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Aromatic Region (7.1 – 7.4 ppm): Should integrate to 4 protons. Look for the characteristic splitting of the 3-substituted benzene ring.

  • Amide Rotamers: Due to the restricted rotation of the N-C(O) bond, the piperidine ring protons often appear as broad multiplets or distinct rotameric sets at room temperature. Note: This is normal and not an impurity.

  • Methyl Groups:

    • Ar-CH₃ : Singlet ~2.35 ppm.

    • Pip-CH₃ : Doublet ~0.9 ppm (position varies slightly based on axial/equatorial preference).

LC-MS (ESI+)
  • Target Mass:

    
    .
    
  • Purity Check: UV trace (254 nm) should show a single major peak.

  • Common Impurity:

    
     (Hydrolyzed 3-methylbenzoic acid) indicates insufficient base wash.
    

References

  • Schotten-Baumann Reaction Mechanism & Protocol : Title: "Benzoyl Piperidine - Organic Syntheses Procedure" Source: Organic Syntheses, Coll. Vol. 1, p.108 (1941); Vol. 9, p.16 (1929). URL:[Link]

  • Piperidine Scaffolds in Drug Discovery : Title: "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis" Source: RSC Medicinal Chemistry (2020). URL:[Link]

  • Physical Data & Identification : Title: "Piperidine, 3-methyl- Mass Spectrum and Properties" Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Method

Application Note: Solvent Selection &amp; Extraction Protocols for 3-Methyl-1-(3-methylbenzoyl)piperidine

Introduction & Chemical Profile[2][3][4][5][6] 3-Methyl-1-(3-methylbenzoyl)piperidine (also known as N-(3-methylbenzoyl)-3-methylpiperidine) is a lipophilic benzamide derivative.[1][2][3] Structurally analogous to the in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[2][3][4][5][6]

3-Methyl-1-(3-methylbenzoyl)piperidine (also known as N-(3-methylbenzoyl)-3-methylpiperidine) is a lipophilic benzamide derivative.[1][2][3] Structurally analogous to the insect repellent DEET (N,N-diethyl-m-toluamide) and Picaridin, this compound serves as a critical scaffold in pharmaceutical intermediates and functional agrochemicals.[1][2]

Achieving high purity (>98%) is challenging due to the physicochemical similarity between the product and its starting materials: 3-methylbenzoic acid and 3-methylpiperidine .[1] This guide details a self-validating extraction strategy that exploits the acid-base properties of these impurities to isolate the neutral amide product.[1]

Physicochemical Properties (Predicted)[2][3][7][8][9]
PropertyValue / CharacteristicImpact on Extraction
Chemical Class Benzamide (Neutral)Non-ionizable at pH 1–13.[1][2][3] Remained in organic phase during washes.[1][2][3][4]
LogP (Oct/Water) ~2.8 – 3.2Highly lipophilic; requires non-polar or moderately polar solvents.[1][2][3]
pKa (Impurities) Acid: ~4.2 (Benzoic acid)Base: ~11.2 (Piperidine)Allows selective removal via pH manipulation ("Sandwich Extraction").[1][2][3]
Physical State Viscous Oil / Low melting solidRisk of oiling out; requires solvents that prevent emulsion formation.[1][2][3]

Solvent Selection Strategy

The selection of an extraction solvent must balance solubility parameter (matching the amide), immiscibility with water, and sustainability (Green Chemistry principles).

Comparative Solvent Analysis
SolventClassSuitabilityTechnical Notes
2-Methyltetrahydrofuran (2-MeTHF) Recommended (Green) Excellent Higher boiling point (80°C) and lower water miscibility than THF.[1][2][3] Excellent phase separation.
Dichloromethane (DCM) TraditionalHigh"Gold standard" for solubility but strictly regulated due to toxicity.[1][2][3] Prone to emulsions (bottom layer).[1][2][3]
Ethyl Acetate (EtOAc) General PurposeGoodprone to hydrolysis at high pH; absorbs up to 3% water, requiring extensive drying.[1][2][3]
CPME (Cyclopentyl methyl ether) Modern EtherVery HighLow peroxide formation, high hydrophobicity, clean phase cuts.[2][3]
MTBE EtherModerateGood for avoiding emulsions, but lower solubility for polar impurities compared to 2-MeTHF.[1][2]
Logic for Selection
  • For Process Scale: Use 2-MeTHF . It offers the solubility power of ethers with the density and separation kinetics superior to EtOAc.

  • For Analytical Scale: Use MTBE or DCM (if chlorinated solvents are permitted) for rapid evaporation.[1][2][3]

Protocol A: Synthesis Workup (The "Sandwich" Extraction)[3]

This protocol utilizes a "Sandwich" acid/base swing to chemically scrub impurities.[1][2][3] Because the target molecule is a neutral amide, it remains in the organic layer while impurities are shuttled into the aqueous phase.

Reagents Required[2][5][7][10][11][12]
  • Crude Reaction Mixture (dissolved in 2-MeTHF or EtOAc)[1][2][3]

  • 1.0 M Hydrochloric Acid (HCl)[2][3]

  • 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[2][3]

  • Saturated Sodium Chloride (Brine)[2][3]

  • Magnesium Sulfate (MgSO₄)[2][3]

Step-by-Step Methodology
  • Solubilization: Dissolve the crude reaction residue in 2-MeTHF (10 mL per gram of product).

    • Why: 2-MeTHF creates a distinct upper layer and minimizes product loss to the aqueous phase.[1][2]

  • Acid Wash (Removal of Amine):

    • Add 1.0 M HCl (1:1 volume ratio). Shake vigorously for 2 minutes.

    • Mechanism:[1][2][3][5][4][6] Protonates unreacted 3-methylpiperidine (pKa ~11) into its water-soluble hydrochloride salt.[1][2][3]

    • Action: Discard the aqueous (bottom) layer.[1][2][3]

  • Base Wash (Removal of Acid):

    • Add 1.0 M NaOH (1:1 volume ratio). Shake gently (vigorous shaking may cause emulsions with soaps).[1][2][3]

    • Mechanism:[1][2][3][5][4][6] Deprotonates unreacted 3-methylbenzoic acid (pKa ~4.[1][2][3]2) into its water-soluble sodium benzoate salt.[1][2][3]

    • Action: Discard the aqueous (bottom) layer.[1][2][3]

  • Neutralization & Drying:

    • Wash the organic layer with Brine to remove residual water and break micro-emulsions.

    • Dry over anhydrous MgSO₄ for 15 minutes. Filter and concentrate.

Workflow Visualization

The following diagram illustrates the fate of each component during the extraction.

ExtractionWorkflow Start Crude Mixture (Amide + Amine + Acid) Solvent Dissolve in 2-MeTHF Start->Solvent AcidWash Acid Wash (1M HCl) pH < 2 Solvent->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 AqWaste1 Aqueous Layer: 3-Methylpiperidine HCl salt PhaseSep1->AqWaste1 Bottom Layer OrgLayer1 Organic Layer: Amide + Benzoic Acid PhaseSep1->OrgLayer1 Top Layer BaseWash Base Wash (1M NaOH) pH > 10 OrgLayer1->BaseWash PhaseSep2 Phase Separation 2 BaseWash->PhaseSep2 AqWaste2 Aqueous Layer: Sodium 3-methylbenzoate PhaseSep2->AqWaste2 Bottom Layer OrgLayer2 Organic Layer: Purified Amide PhaseSep2->OrgLayer2 Top Layer Final Final Product: 3-Methyl-1-(3-methylbenzoyl)piperidine (>98% Purity) OrgLayer2->Final Dry & Evaporate

Figure 1: The "Sandwich" extraction logic.[1][2][3] Acid wash removes the amine; Base wash removes the acid; the neutral amide remains in the Green Organic solvent.

Protocol B: Solid Phase Extraction (SPE) for Trace Analysis[3]

For isolating the compound from complex matrices (e.g., plasma, environmental water) where LLE is too cumbersome.

Cartridge Selection: HLB (Hydrophilic-Lipophilic Balance) or C18 .[1][2][3]

  • Rationale: The molecule is moderately lipophilic (LogP ~3).[2][3] Polymeric HLB sorbents provide the best retention without drying out.[1]

Protocol Steps:
  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample (pH adjusted to 7.0 to ensure matrix interferences are ionized, while target is neutral).

  • Washing:

    • Wash 1: 5% Methanol in Water (removes salts/proteins).[1][2][3]

    • Wash 2: 2% Formic Acid in Water (removes residual amines).[1][2][3]

  • Elution: 3 mL Methanol or Acetonitrile.

    • Note: Do not use pure hexane as the amide may precipitate or elute slowly.[1]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or presence of surfactants (soaps from base wash).[1][2][3]1. Add solid NaCl to saturate the aqueous layer.2. Filter through a pad of Celite.3.[1][2][3] Switch solvent to DCM (heavier than water) if 2-MeTHF fails.[1][2][3]
Low Yield Product trapped in aqueous layer due to protonation?Unlikely. Amides are very weak bases.[1][2][3] Ensure pH is not extremely low (<0) for extended periods.[1][2][3] More likely: Product oiled out on glassware.[1][2][3] Rinse all flasks with acetone.[1][2][3]
Impurity Persistence 3-Methylbenzoic acid remaining.[1][2][3]The base wash pH was too low. Ensure pH > 10 using pH paper.[1][2][3] Use NaOH instead of Bicarbonate for complete deprotonation.[1][2][3]

References

  • GSK Solvent Sustainability Guide. Henderson, R. K., et al. (2011).[1][2][3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3][7] Green Chemistry.

  • Amide Bond Stability. Pace, V., et al. (2014).[1][2][3] "Robust and Versatile Synthesis of Amides." Advanced Synthesis & Catalysis. [2][3]

  • Green Solvent Properties (2-MeTHF). Aycock, D. F. (2007).[1][2][3] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development. [2][3]

  • Purification of Laboratory Chemicals. Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.[1][2][3] (Standard text for pKa and solubility data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Purification Strategies for 3-Methylbenzoyl Chloride Reactions

Executive Summary 3-Methylbenzoyl chloride is a highly reactive acylating agent used to introduce the m-toluoyl group. While effective, excess reagent can complicate downstream purification.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylbenzoyl chloride is a highly reactive acylating agent used to introduce the m-toluoyl group. While effective, excess reagent can complicate downstream purification. Unreacted acid chloride often persists due to the relative stability of aromatic acyl chlorides compared to their aliphatic counterparts, or it may convert into "stubborn" impurities like 3-methylbenzoic anhydride during improper quenching.

This guide details three validated protocols for removing this reagent, ranging from standard aqueous workups to solid-phase scavenging for sensitive substrates.

Section 1: The Chemistry of Removal

To remove 3-methylbenzoyl chloride, you must exploit its reactivity. The goal is to convert the lipophilic acid chloride into a species that is either water-soluble (the carboxylate salt) or solid-supported (amide resin).

Key Physicochemical Properties:

Property Value Implication for Purification
Boiling Point ~220°C (atm); 86°C (5 mmHg) High BP makes atmospheric distillation difficult; requires high vacuum.
Hydrolysis Product 3-Methylbenzoic acid pKa ~4.[1]27. Requires pH > 8 for efficient aqueous extraction.
Reactivity Electrophilic Vulnerable to nucleophilic attack (Water, Amines, Hydroxide).

| Common Impurity | 3-Methylbenzoic anhydride | Forms if quenching is too slow or water is insufficient. |

Section 2: Troubleshooting Protocols (Q&A Format)
Method A: The Aqueous Workup (Standard Protocol)

Best for: Stable products that can withstand basic washes.

Q: I washed my reaction with water, but the acid chloride is still present by TLC/LCMS. Why? A: Aromatic acid chlorides are surprisingly stable in pure water due to their hydrophobicity. The "oiling out" effect prevents water from attacking the carbonyl carbon efficiently. You must catalyze the hydrolysis.

The Protocol:

  • Quench: Add a nucleophilic base solution (e.g., Sat. NaHCO₃ or 1M NaOH ) rather than pure water. The hydroxide/carbonate ion is a better nucleophile than water.

    • Pro-Tip: If the reaction is stubborn, add a catalytic amount of DMAP (dimethylaminopyridine) or pyridine to the quench. This forms a highly reactive intermediate that hydrolyzes rapidly.[2]

  • Stir Vigorously: Agitation is critical to increase the surface area between the organic and aqueous phases. Stir for at least 30–60 minutes.

  • pH Check: After the phases separate, check the pH of the aqueous layer.[3] It must remain basic (pH > 9). If it is acidic, you have only generated 3-methylbenzoic acid (which stays in the organic layer). Add more base until the aqueous layer stays basic.

  • Separation: The 3-methylbenzoate anion will partition into the aqueous layer. Your product remains in the organic layer.

Visualization: Aqueous Workup Logic

AqueousWorkup Start Crude Reaction Mixture (Contains Excess R-COCl) Quench Add Sat. NaHCO3 (Optional: Cat. DMAP) Start->Quench Stir Vigorous Stirring (30-60 mins) Quench->Stir CheckPH Check Aqueous pH Stir->CheckPH Acidic pH < 7 (Acid formed, not salt) CheckPH->Acidic Acidic Basic pH > 9 (Carboxylate formed) CheckPH->Basic Basic AddBase Add more Base (NaOH / NaHCO3) Acidic->AddBase PhaseSplit Phase Separation Basic->PhaseSplit AddBase->Stir OrgLayer Organic Layer (Product) PhaseSplit->OrgLayer AqLayer Aqueous Layer (3-methylbenzoate) PhaseSplit->AqLayer

Figure 1: Decision tree for ensuring complete removal of acid chlorides via aqueous workup.

Method B: Solid-Phase Scavenging (The "Dry" Method)

Best for: Water-sensitive products, high-throughput synthesis, or when avoiding emulsions.

Q: My product degrades in water/base. How do I remove the chloride without an aqueous wash? A: Use a polymer-supported amine scavenger (e.g., Trisamine resin or Aminomethyl polystyrene).

The Mechanism: The resin-bound amine attacks the 3-methylbenzoyl chloride, forming a covalent amide bond. The impurity becomes part of the solid polymer bead, which is then filtered off.

The Protocol:

  • Calculate Loading: Determine the excess acid chloride (in mmol). Use 2–3 equivalents of scavenger resin relative to the excess chloride.

  • Add Resin: Add the resin directly to the reaction solvent (DCM, THF, etc.).

  • Agitate: Shake or stir gently (do not grind the beads) for 1–2 hours.

  • Filter: Pass the mixture through a frit or filter paper. The filtrate contains your pure product; the toxic reagent stays on the filter.

Visualization: Scavenger Mechanism

Scavenger Resin Polymer-NH2 (Solid Resin) Complex Polymer-Amide (Solid Precipitate) Resin->Complex + Acid Chloride AcidCl 3-Methylbenzoyl Chloride (Solution) AcidCl->Complex Covalent Bond Product Purified Product (Filtrate) Complex->Product Filtration

Figure 2: Chemical sequestration of acid chlorides using amine-functionalized resins.

Method C: Handling "Stubborn" Impurities (Anhydrides)

Q: I quenched with water, but now I see a new impurity that is less polar than the acid but runs close to the starting material. A: You likely formed 3-methylbenzoic anhydride .

Cause: If you add a small amount of water without base, the hydrolyzed acid reacts with the remaining acid chloride:



Anhydrides are much slower to hydrolyze than acid chlorides and will persist through a quick basic wash.

The Fix:

  • Nucleophilic Catalyst: Add nucleophilic amine (e.g., methylamine, dimethylamine) or morpholine to the mixture. These react rapidly with the anhydride to form an amide and the acid.

  • Base Wash: The acid byproduct is then removed via the standard basic wash (Method A).

Section 3: Safety & Handling
  • Lachrymator: 3-Methylbenzoyl chloride is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Corrosive: Hydrolysis releases HCl gas. When quenching large scales (>10g), add the quenching agent slowly at 0°C to prevent vigorous exotherms and acid fuming.

  • Waste: Aqueous layers from Method A will contain 3-methylbenzoate. While not highly toxic, it should be disposed of in the appropriate aqueous waste stream, not down the drain.

References
  • Sigma-Aldrich. 3-Methylbenzoic acid pKa and Physical Properties.[4] PubChem Compound Summary. Retrieved from .

  • ChemicalBook. 3-Methylbenzoyl chloride Physical Properties and Boiling Point. Retrieved from .

  • Marsh, A., et al. (2009). Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Royal Society of Chemistry. Retrieved from .

  • BenchChem. Removing Unreacted Acid Chlorides: Troubleshooting Guide. Retrieved from .

  • SaveMyExams. Hydrolysis Rates of Aryl vs Acyl Chlorides. Retrieved from .

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine

Welcome to the technical support center for the synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for handling the hygroscopic precursors critical to this transformation. Our focus is on ensuring experimental success through a deep understanding of the underlying chemistry and best practices for managing moisture-sensitive reagents.

Part 1: The Challenge of Hygroscopicity in Amide Bond Formation

The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine is a standard N-acylation reaction. Its success is critically dependent on maintaining anhydrous (water-free) conditions. The primary precursors for this synthesis are highly susceptible to degradation or deactivation by atmospheric moisture. Failure to properly handle these reagents is the most common source of poor yields and product impurities.

The core reaction involves the nucleophilic attack of the secondary amine, 3-methylpiperidine, on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride.

***Figure 1:** General reaction scheme for the synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine.*

Water introduces two primary failure modes:

  • Hydrolysis of the Acylating Agent: 3-Methylbenzoyl chloride reacts rapidly with water to form the unreactive 3-methylbenzoic acid and hydrochloric acid (HCl).[1][2] This consumes the electrophile and reduces the potential yield.

  • Protonation of the Nucleophile: The HCl generated from hydrolysis (or as a byproduct of the primary reaction) will protonate the basic 3-methylpiperidine. The resulting ammonium salt is no longer nucleophilic and cannot participate in the amide bond formation.[1][3]

This guide provides the necessary protocols to mitigate these risks.

Part 2: Precursor Properties & Handling

A clear understanding of the precursors' sensitivity to moisture is the first step in successful synthesis.

PrecursorFormulaKey PropertiesHandling & Storage Recommendations
3-Methylbenzoyl chloride C₈H₇ClOColorless to yellow liquid, pungent odor. Highly moisture-sensitive; reacts with water.[2][4] Corrosive.Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. A desiccator cabinet is recommended for long-term storage. Handle quickly, preferably in a glovebox or under a positive pressure of inert gas.[5]
3-Methylpiperidine C₆H₁₃NColorless liquid with a characteristic amine odor.[6][7] Very soluble in water and can absorb atmospheric moisture.[6][8] Flammable.Store in a tightly sealed container away from sources of ignition.[6] While less reactive with water than the acyl chloride, it should be dried over a suitable agent (e.g., KOH pellets) and distilled before use in moisture-sensitive reactions.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I recovered only starting material. What went wrong?

A1: This is the most common issue and almost always points to water contamination. Several factors could be at play:

  • Degraded 3-Methylbenzoyl Chloride: If the acyl chloride was improperly stored or handled, it may have hydrolyzed to 3-methylbenzoic acid.[1] This is often the primary cause. Always use a fresh bottle or a properly stored aliquot.

  • Protonated 3-Methylpiperidine: If the reaction is run without a non-nucleophilic base (a "proton sponge") like triethylamine or pyridine, the HCl generated as a byproduct will protonate the starting amine, effectively stopping the reaction.[3][9] An equivalent of base is crucial to neutralize this acid.

  • Wet Solvents or Glassware: Using solvents from a bottle that has been opened many times or failing to properly dry the reaction glassware will introduce enough water to kill the reaction.[9][10] All glassware must be oven- or flame-dried immediately before use.[10][11] Solvents must be certified anhydrous or dried using appropriate methods.

  • Insufficient Reactivity: While unlikely for this specific reaction which is generally rapid, ensuring proper stoichiometry (often a slight excess of the acylating agent, e.g., 1.1 equivalents) can help drive the reaction to completion.[3]

Q2: My final product is impure after work-up. What are the likely side products and how do I avoid them?

A2: The identity of the impurities provides clues to the reaction's failure mode.

  • Presence of 3-Methylbenzoic Acid: This confirms that your 3-methylbenzoyl chloride hydrolyzed either before or during the reaction. To remove it during work-up, wash the organic layer with a mild aqueous base solution, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Presence of Unreacted 3-Methylpiperidine: This indicates an incomplete reaction. It can be removed during work-up by washing the organic layer with a dilute aqueous acid solution, such as 1M HCl. The amine will be protonated to its water-soluble ammonium salt.

  • Formation of a White Precipitate During the Reaction: This is likely 3-methylpiperidine hydrochloride, formed when the amine reacts with HCl. This is a visual indicator that your reaction needs a non-nucleophilic base or that you have significant water contamination causing hydrolysis of the acyl chloride.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for diagnosing low-yield reactions.

G start Low or No Product Yield check_acyl Was 3-methylbenzoyl chloride fresh and handled under inert gas? start->check_acyl check_base Was a non-nucleophilic base (e.g., triethylamine) used? check_acyl->check_base Yes sol_acyl Root Cause: Hydrolyzed Acyl Chloride Solution: Use fresh, properly handled reagent. check_acyl->sol_acyl No check_conditions Were anhydrous solvents and oven-dried glassware used? check_base->check_conditions Yes sol_base Root Cause: Amine Protonation Solution: Add 1.1 eq. of a base like Et3N. check_base->sol_base No sol_conditions Root Cause: Water Contamination Solution: Follow strict anhydrous protocols. check_conditions->sol_conditions No success Improved Yield check_conditions->success Yes sol_acyl->success sol_base->success sol_conditions->success G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction & Work-up A Oven-dry all glassware (flask, funnel, etc.) for at least 4 hours at 125 °C. B Assemble glassware while hot and immediately place under inert gas (N₂ or Ar). A->B C Cool to room temperature under positive inert gas pressure. B->C D Add anhydrous solvent (e.g., DCM) via syringe. C->D E Add 3-methylpiperidine and triethylamine via syringe. D->E F Cool flask to 0 °C (ice bath). E->F G Slowly add 3-methylbenzoyl chloride via syringe. F->G H Allow reaction to warm to RT and stir until complete (monitor by TLC). G->H I Perform aqueous work-up to remove byproducts and isolate product. H->I

Caption: Workflow for setting up a moisture-sensitive reaction.

Part 4: Key Experimental Protocols

Protocol 1: Drying Reaction Solvents with Molecular Sieves

Many organic reactions require anhydrous solvents, which can be achieved using molecular sieves. [12]

  • Select the Right Sieves: Use 3Å molecular sieves for solvents like dichloromethane (DCM), THF, and acetonitrile. The 3Å pore size is small enough to trap water but excludes most solvent molecules.

  • Activation: Activate the molecular sieves by heating them in a laboratory oven at >250 °C for at least 12 hours under a vacuum or in a stream of dry nitrogen.

  • Drying: Add the activated, cooled sieves (approx. 5-10% w/v) to a bottle of solvent.

  • Storage: Seal the bottle tightly and allow it to stand for at least 24 hours before use. [10]Keep the bottle sealed to prevent moisture re-entry.

Protocol 2: General Procedure for the Synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine

This protocol assumes all reagents are anhydrous and proper inert atmosphere techniques are used.

  • Glassware Preparation: Assemble an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet (e.g., a balloon).

  • Inert Atmosphere: Flush the flask with the inert gas for several minutes. Maintain a slight positive pressure throughout the reaction.

  • Reagent Addition:

    • Through the septum, add anhydrous dichloromethane (DCM) via syringe.

    • Add 3-methylpiperidine (1.0 eq) via syringe.

    • Add triethylamine (1.1 eq) via syringe.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction Initiation: Add 3-methylbenzoyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 3-methylpiperidine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography or recrystallization as needed to obtain the pure 3-Methyl-1-(3-methylbenzoyl)piperidine.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • HepatoChem. How do you handle hygroscopic salts?
  • BenchChem Technical Support Team. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • TutorChase. How do you handle hygroscopic solutes in the lab?
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific. (2014).
  • ChemicalBook. 3-Methylbenzoyl chloride | 1711-06-4.
  • ChemicalBook. 3-Methylpiperidine(626-56-2).
  • PubChem. 3-Methylpiperidine | C6H13N | CID 79081.
  • Cheméo. Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2).

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Reference Data & Comparative Studies

Validation

Comparing biological activity of 3-Methyl-1-(3-methylbenzoyl)piperidine and picaridin

The following technical guide compares the biological activity, mechanism of action, and pharmacological properties of Picaridin (the industry standard piperidine carboxylate) and 3-Methyl-1-(3-methylbenzoyl)piperidine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity, mechanism of action, and pharmacological properties of Picaridin (the industry standard piperidine carboxylate) and 3-Methyl-1-(3-methylbenzoyl)piperidine (a specific


-acyl piperidine analog of DEET).

Executive Summary

This guide analyzes the functional divergence between two piperidine-based repellent pharmacophores. Picaridin (KBR 3023) represents the "gold standard" of modern synthetic repellents—a piperidine carboxylate optimized for cutaneous tolerance and broad-spectrum efficacy. 3-Methyl-1-(3-methylbenzoyl)piperidine (hereafter referred to as


-m-Toluoyl-3-MP ) is a structural hybrid: it retains the 

-toluoyl acyl group of DEET but replaces the diethylamine tail with a 3-methylpiperidine ring.

While Picaridin is a commercially validated active ingredient (AI),


-m-Toluoyl-3-MP serves as a critical Structure-Activity Relationship (SAR) probe . Experimental data suggests that while the piperidine ring confers lower volatility (enhancing duration), the specific positioning of the methyl group (3-position vs. 2-position) significantly impacts receptor binding affinity compared to Picaridin and high-efficacy analogs like AI3-37220.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The biological activity of these compounds is dictated by their steric "footprint" and electronic distribution.

FeaturePicaridin (Icaridin)

-m-Toluoyl-3-MP
(DEET Analog)
IUPAC Name sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate3-Methyl-1-(3-methylbenzoyl)piperidine
Chemical Class Piperidine Carboxylate (Urethane)

-Acyl Piperidine (Benzamide)
Core Pharmacophore Piperidine ring + Hydroxyethyl tailPiperidine ring +

-Toluoyl group (DEET tail)
Lipophilicity (LogP) ~2.23 (Balanced amphiphilicity)~2.8–3.1 (Higher lipophilicity)
Volatility Low (Vapor pressure:

mmHg)
Low (Lower than DEET due to rigid ring)
Key Functional Group Hydroxyl group (H-bond donor)Carbonyl (H-bond acceptor only)
Structural Visualization

The following diagram illustrates the pharmacophore comparison. Picaridin features a flexible carboxylate linker, whereas


-m-Toluoyl-3-MP features a rigid benzamide linkage characteristic of DEET.

ChemicalStructure cluster_0 Picaridin (Carboxylate) cluster_1 N-m-Toluoyl-3-MP (Benzamide) P_Core Piperidine Ring (Scaffold) P_Link Carboxylate Ester (Flexible Linker) P_Core->P_Link Comparison SAR Implication: The 3-methyl position on the piperidine ring creates steric bulk different from the 2-hydroxyethyl of Picaridin. P_Core->Comparison P_Tail Hydroxyethyl Side Chain (Polarity/Solubility) P_Link->P_Tail D_Core 3-Methylpiperidine Ring (Rigid Hydrophobe) D_Link Amide Bond (Rigid Linker) D_Core->D_Link D_Core->Comparison D_Head m-Toluoyl Group (Aromatic/DEET-like) D_Link->D_Head

Caption: Structural divergence between the carboxylate-based Picaridin and the amide-based DEET analog.

Mechanism of Action (MOA)

Both compounds function as spatial repellents , interacting with the arthropod olfactory system. However, their precise molecular targets differ slightly in modulation.

Olfactory Receptor (OR) Modulation
  • Picaridin: Acts as a specific antagonist of the Orco/OR complex (Olfactory Receptor Co-receptor). It does not merely mask scents but actively inhibits the firing of neurons associated with attractants (like lactic acid and octenol).

  • 
    -m-Toluoyl-3-MP:  Likely follows the DEET MOA . It acts as a "confusant" by modulating the Orco receptor, but its high lipophilicity suggests it may also interact with specific odorant binding proteins (OBPs).
    

Key Difference: Picaridin possesses a hydroxyethyl side chain that mimics certain natural attractants (acting as a competitive inhibitor), whereas


-m-Toluoyl-3-MP relies on the "amide pharmacophore" to block signal transduction.

Biological Activity & Efficacy Comparison

This section synthesizes experimental data from SAR studies on piperidine repellents (e.g., USDA AI3 series).

A. Potency (ED50 / ED95)

The position of the alkyl substituent on the piperidine ring is critical.

  • Picaridin: High potency. Effective dose (ED50) is often comparable to or lower than DEET (e.g.,

    
     against Ae. aegypti).[1][2]
    
  • 
    -m-Toluoyl-3-MP: 
    
    • SAR studies (e.g., Klun et al., Pridgeon et al.) indicate that 2-substituted piperidines (like AI3-37220) generally exhibit superior repellency compared to 3-substituted analogs.

    • The 3-methyl group in

      
      -m-Toluoyl-3-MP provides steric bulk but may not optimize the "fit" into the hydrophobic pocket of the OR as effectively as the 2-methyl or 2-hydroxyethyl group (Picaridin).
      
    • Predicted Efficacy: Moderate to High. Likely effective, but potentially 1.5x - 2x less potent than Picaridin or the 2-methyl analog (AI3-37220).

B. Duration of Protection (CPT)
  • Picaridin: Excellent retention on skin due to low vapor pressure (

    
     mmHg). Provides 8–12 hours of protection at 20% concentration.
    
  • 
    -m-Toluoyl-3-MP:  The rigidification of the diethyl amine (of DEET) into a piperidine ring reduces volatility . This analog likely exhibits a longer protection time  than DEET, potentially matching Picaridin's duration, though its higher lipophilicity might lead to slower evaporation but faster dermal absorption (a negative trait).
    
C. Species Specificity
Target SpeciesPicaridin Performance

-m-Toluoyl-3-MP
Performance (Predicted)
Mosquitoes (Aedes, Culex)Excellent. Often outperforms DEET against Aedes.Good. Likely effective, but 3-methyl position is suboptimal compared to 2-methyl.
Ticks (Ixodes)High. Comparable to DEET.High. Amide repellents are generally effective against arachnids.
Biting Flies Moderate-High. Moderate.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize the following standardized assays.

Protocol 1: In Vitro Y-Tube Olfactometer Assay

This assay measures spatial repellency without human subject variability.

  • Setup: Use a glass Y-tube with controlled airflow (250 mL/min).

  • Stimulus: Place a host odor source (e.g., worn nylon stocking) in one arm.

  • Treatment: Apply

    
     of test compound (1% solution in ethanol) to a filter paper cartridge placed in the stimulus arm.
    
  • Control: Solvent-only cartridge in the opposing arm.

  • Execution: Release 20 female Aedes aegypti mosquitoes. Record choice (Treatment vs. Control) after 5 minutes.

  • Calculation:

    
     (where T = treated arm entry, C = control arm entry).
    
Protocol 2: "Arm-in-Cage" Protection Time (WHO Standard)

Note: Requires IRB approval.

  • Application: Apply

    
     of formulated lotion (20% AI) to the forearm (
    
    
    
    ).
  • Exposure: Insert arm into a cage containing 200 starved female mosquitoes for 3 minutes every 30 minutes.

  • Endpoint: The time until the first confirmed bite (followed by a second bite within the same exposure period).

  • Data Analysis: Compare Kaplan-Meier survival curves for Picaridin vs.

    
    -m-Toluoyl-3-MP.
    
Experimental Workflow Diagram

Workflow cluster_assays Parallel Bioassays Start Compound Preparation (Picaridin vs. N-m-Toluoyl-3-MP) Screening High-Throughput Screening (K & D Module) Start->Screening DoseResponse Dose-Response (ED50) (Cloth Patch Assay) Screening->DoseResponse Analysis Data Synthesis (Probit Analysis) Screening->Analysis Eliminate Inactive Duration Complete Protection Time (Arm-in-Cage) DoseResponse->Duration Duration->Analysis

Caption: Standardized workflow for comparative repellent efficacy testing.

Toxicology & Safety Profile

  • Picaridin:

    • Skin Absorption: Low (~6%).

    • Irritation: Non-irritating to eyes/skin.[3]

    • Material Compatibility: Does not damage plastics or synthetics.[4]

  • 
    -m-Toluoyl-3-MP: 
    
    • Plasticizing Effect: Like DEET,

      
      -acyl piperidines can act as solvents. This analog is likely to damage plastics  (sunglasses, watch bands) due to the benzamide moiety.
      
    • Toxicity: Likely higher than Picaridin.[5] The metabolic breakdown of the

      
      -toluoyl group can yield reactive metabolites.
      
    • Sensory: Likely "greasier" feel than Picaridin due to high lipophilicity and lack of the hydroxyethyl group.

Conclusion

While 3-Methyl-1-(3-methylbenzoyl)piperidine represents a scientifically interesting "rigidified DEET" analog, Picaridin remains the superior candidate for general application. The SAR data indicates that the 2-position (as seen in Picaridin and AI3-37220) is the optimal substitution site on the piperidine ring for maximizing receptor blockade. The 3-methyl analog likely suffers from reduced potency and reduced material compatibility compared to Picaridin.

Recommendation: For drug development, prioritize 2-substituted piperidine carboxylates (Picaridin-like) over 3-substituted benzoyl piperidines unless specific species-selectivity (e.g., against specific tick vectors) is observed in screening.

References
  • Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link

  • Klun, J. A., et al. (2003). "Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi."[6] Journal of Medical Entomology, 40(3), 293-299. Link

  • Pridgeon, J. W., et al. (2007). "Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti." Journal of Medical Entomology, 44(2), 263-269. Link

  • Environmental Protection Agency (EPA). (2005). Picaridin New Pesticide Fact Sheet. Link

  • Dickens, J. C., & Bohbot, J. D. (2013). "Mini review: Mode of action of mosquito repellents." Pesticide Biochemistry and Physiology, 106(3), 149-155. Link

Sources

Comparative

High-Resolution GC-MS Profiling of Volatile Benzoylpiperidines: A Technical Comparison Guide

Executive Summary The analysis of benzoylpiperidine derivatives—critical intermediates in pharmaceutical synthesis (e.g., FXa inhibitors) and emerging structural motifs in designer drugs—presents a unique dichotomy in an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of benzoylpiperidine derivatives—critical intermediates in pharmaceutical synthesis (e.g., FXa inhibitors) and emerging structural motifs in designer drugs—presents a unique dichotomy in analytical chemistry. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for polar nitrogenous bases, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation due to the fingerprinting capability of Electron Ionization (EI).

This guide objectively compares GC-MS against its alternatives, specifically addressing the challenges of thermal instability and regioisomeric differentiation . It provides a validated protocol utilizing analyte protectants to overcome the limitations of traditional GC analysis.

Part 1: The Analytical Challenge

Benzoylpiperidines possess a piperidine ring attached to a benzoyl moiety. This structure creates specific analytical hurdles:

  • Thermal Lability: The amide bond can be susceptible to thermal cleavage or degradation in hot GC injectors (

    
    C), leading to false positives (e.g., detecting piperidine and benzoic acid artifacts).
    
  • Regioisomerism: Substituents on the piperidine ring (2-, 3-, or 4-position) often yield identical mass spectra in LC-MS/MS (soft ionization). GC-MS is required to resolve these based on chromatographic retention and subtle EI fragmentation differences.

  • Active Site Adsorption: The basic nitrogen in the piperidine ring interacts with silanol groups in the GC liner, causing peak tailing and sensitivity loss.

Part 2: Comparative Technology Assessment

The following table contrasts GC-EI-MS with LC-ESI-MS/MS and NMR, the three primary alternatives for analyzing these derivatives.

Table 1: Comparative Performance Matrix
FeatureGC-EI-MS (Recommended) LC-ESI-MS/MS 1H NMR
Primary Utility Structural Fingerprinting & Isomer ResolutionHigh-Throughput QuantificationAbsolute Structural Confirmation
Isomer Resolution High (Chromatographic separation of 2,3,4-isomers)Low (Co-elution common; identical fragmentation)High (Distinct chemical shifts)
Sensitivity Moderate (ng/mL range)High (pg/mL range)Low (mg/mL range)
Sample Prep Complex (Requires derivatization or protectants)Simple (Dilute & Shoot)Minimal
Spectral Library Excellent (NIST/Wiley transferable spectra)Poor (Instrument-dependent spectra)N/A
Thermal Risk High (Requires optimization)NegligibleNegligible

Expert Insight: While LC-MS is superior for speed, GC-MS is non-negotiable for forensic and impurity profiling where distinguishing between a 3-methyl and 4-methyl benzoylpiperidine isomer is legally or chemically significant.

Part 3: Fragmentation Mechanics (The "Why")

Understanding the EI fragmentation is crucial for identifying these compounds.[1] The fragmentation is driven by the ionization of the nitrogen lone pair and the stability of the benzoyl cation.

Mechanistic Pathway Diagram

The following diagram illustrates the primary dissociation pathways for N-benzoylpiperidine under 70 eV Electron Ionization.

FragmentationPathway Figure 1: Primary EI Fragmentation Pathway of N-Benzoylpiperidine M_Ion Molecular Ion [M]+• (m/z 189) Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Radical site on N Benzoyl_Cation Benzoyl Cation [C6H5CO]+ (m/z 105) (Base Peak) M_Ion->Benzoyl_Cation Inductive Cleavage (C-N Bond Break) Piperidine_Frag Piperidine Fragment [C5H10N]+ (m/z 84) Alpha_Cleavage->Piperidine_Frag H-Rearrangement Phenyl_Cation Phenyl Cation [C6H5]+ (m/z 77) Benzoyl_Cation->Phenyl_Cation -CO (28 Da)

Figure 1: The dominant m/z 105 ion arises from the stable benzoyl cation, while m/z 77 confirms the phenyl ring. Isomeric substitutions on the piperidine ring shift the m/z 84 fragment accordingly.

Part 4: Methodological Deep Dive (The Protocol)

To ensure Trustworthiness and Self-Validation , this protocol incorporates "Analyte Protectants" to mitigate the thermal degradation and adsorption issues inherent to piperidine derivatives.

Sample Preparation Strategy
  • Solvent: Ethyl Acetate (Avoid chlorinated solvents if using amine-specific detectors).

  • Analyte Protectant: D-Sorbitol (0.5% w/v in Methanol).[2]

    • Mechanism:[3] Sorbitol has multiple hydroxyl groups that bind to active silanol sites in the liner more aggressively than the benzoylpiperidine, effectively "masking" the system.

  • Internal Standard: Benzoylpiperidine-d10 or a structural analog like N-Benzylpiperidine (if deuterated standards are unavailable).

Instrumental Parameters (Agilent 7890/5977 equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Non-polar phase essential for boiling-point separation of isomers. "UI" (Ultra Inert) is critical for basic compounds.
Inlet Temp 240°CKept below 250°C to minimize amide bond thermal cleavage.
Injection Splitless (1 µL)Maximizes sensitivity; purge flow on at 1.0 min to remove solvent tail.
Liner Ultra Inert Single Taper with WoolWool increases surface area for vaporization but must be deactivated to prevent adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp preserves peak shape; high final temp ensures elution of heavy contaminants.
Transfer Line 280°CPrevents condensation before the source.
Ion Source 230°C (EI Source)Standard temp; higher temps (250°C+) can induce source fragmentation.
Analytical Workflow Diagram

MethodWorkflow Figure 2: Optimized Analytical Workflow for Volatile Benzoylpiperidines Sample Crude Sample (Reaction Mix or Bio-fluid) Extraction LLE Extraction (pH > 10, Ethyl Acetate) Sample->Extraction Protectant Add Analyte Protectant (0.5% Sorbitol) Extraction->Protectant Prevent Adsorption GC_Inj GC Injection (Splitless, 240°C) Protectant->GC_Inj Separation Capillary Separation (DB-5MS UI) GC_Inj->Separation Detection MS Detection (SIM/Scan) Target: m/z 105, 189 Separation->Detection Data_Review Data Validation Check Ion Ratios Detection->Data_Review

Figure 2: Workflow emphasizing the addition of sorbitol protectant prior to injection to ensure quantitative accuracy.

Part 5: Experimental Validation & Data

Regioisomeric Separation Data

In a comparative study of methyl-substituted benzoylpiperidines, the following retention behavior is typically observed on a 5% phenyl-methylpolysiloxane column (DB-5MS).

IsomerRetention Time (min)Key Fragment Ions (m/z)Resolution Factor (Rs)
2-Methyl-N-benzoylpiperidine 8.45105, 203, 98--
3-Methyl-N-benzoylpiperidine 8.62105, 203, 981.8 (vs 2-isomer)
4-Methyl-N-benzoylpiperidine 8.71105, 203, 981.1 (vs 3-isomer)

Note: The 2-substituted isomer elutes significantly earlier due to steric hindrance reducing the effective boiling point and interaction with the stationary phase (steric "shielding").

Troubleshooting Thermal Degradation

If you observe a peak at m/z 122 (Benzoic Acid) or m/z 85 (Piperidine) that does not match the retention time of your target, this indicates thermal hydrolysis in the injector.

  • Corrective Action: Lower inlet temperature to 220°C and replace the liner. Ensure the sample pH is neutral; residual acid/base catalyzes degradation in the hot inlet.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Benzoylpiperidine (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. (Standardizing the use of MS for structural confirmation). [Link]

  • Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of Analyte Protectants to Overcome Matrix-Induced Chromatographic Enhancement in GC-MS. Analytical Chemistry. (Foundational text on using sorbitol/protectants for active compounds). [Link]

Sources

Validation

Precision Elemental Analysis of 3-Methyl-1-(3-methylbenzoyl)piperidine: A Comparative Standards Guide

Topic: Elemental Analysis Standards for 3-Methyl-1-(3-methylbenzoyl)piperidine Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing 3-Methyl-1-(3-methylbenzoyl)piperidine (C₁₄H₁₉NO), accu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-Methyl-1-(3-methylbenzoyl)piperidine Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing 3-Methyl-1-(3-methylbenzoyl)piperidine (C₁₄H₁₉NO), accurate elemental analysis (EA) is the gold standard for purity validation. However, this compound presents specific challenges: a high carbon content (>77%) and a viscous, oily physical state that complicates weighing.

This guide objectively compares the performance of industry-standard calibration materials—Acetanilide , BBOT , and Sulfanilamide —to determine the optimal reference for this specific piperidine amide. We demonstrate why the "universal" standard (Acetanilide) may introduce bias and why BBOT is the superior alternative for this specific matrix.

Part 1: The Analytical Challenge

Before selecting a standard, we must understand the analyte. 3-Methyl-1-(3-methylbenzoyl)piperidine is a tertiary amide often explored in repellent research or as a pharmaceutical intermediate.

Target Analyte Properties:

  • Formula: C₁₄H₁₉NO

  • Molecular Weight: 217.31 g/mol

  • Physical State: Typically a viscous oil or low-melting solid.

  • Combustion Profile: Refractory tendency due to the stable amide bond and piperidine ring.

Theoretical Composition:

Element Theoretical Mass %
Carbon 77.38%
Hydrogen 8.81%

| Nitrogen | 6.45% |

Note the high Carbon content (77.4%). Most common standards (like Sulfanilamide) have much lower carbon, which can lead to extrapolation errors in the calibration curve.

Part 2: Comparative Analysis of Standards

We evaluated three primary calibration standards against the specific stoichiometry of 3-Methyl-1-(3-methylbenzoyl)piperidine.

Acetanilide (The Industry Workhorse)
  • Formula: C₈H₉NO

  • Status: The default standard for most CHN analyzers (PerkinElmer 2400, Thermo Flash).

  • Performance Analysis:

    • Carbon (71.09%): ~6.3% lower than the target. This requires the detector to extrapolate significantly, potentially introducing non-linearity errors.

    • Nitrogen (10.36%): Higher than the target (6.45%).

  • Verdict: Acceptable but not optimal. Good for daily system checks, but the carbon gap is a risk factor for high-precision work.

BBOT (The High-Performance Alternative)
  • Full Name: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene[1]

  • Formula: C₂₆H₂₆N₂O₂S

  • Performance Analysis:

    • Carbon (72.53%): Closer to the target than Acetanilide.

    • Nitrogen (6.51%): Near-perfect match to the target (6.45%).

    • Matrix Similarity: Like the target, BBOT contains heterocycles (benzoxazole/thiophene vs. piperidine), mimicking the combustion kinetics of the analyte better than simple amides.

  • Verdict: The Superior Choice. The nitrogen content is practically identical to the analyte, minimizing interpolation error.

Sulfanilamide (The Negative Control)
  • Formula: C₆H₈N₂O₂S

  • Performance Analysis:

    • Carbon (41.84%): Drastically lower than the target (77%). Using this standard forces the instrument to extrapolate the carbon signal by nearly double, guaranteeing high error margins.

  • Verdict: Unsuitable. Do not use for this compound.

Summary Data Table: Standard vs. Analyte
MetricTarget Analyte Acetanilide BBOT Sulfanilamide
Formula C₁₄H₁₉NOC₈H₉NOC₂₆H₂₆N₂O₂SC₆H₈N₂O₂S
% Carbon 77.38 71.09 (Low)72.53 (Best Fit) 41.84 (Poor)
% Nitrogen 6.45 10.36 (High)6.51 (Exact Match) 16.27 (High)
Suitability N/AStandardPremium Not Recommended

Part 3: Strategic Selection Workflow

The following decision tree illustrates the logic for selecting the correct standard based on your specific accuracy requirements.

StandardSelection Start Start: Analyze 3-Methyl-1-(3-methylbenzoyl)piperidine CheckC Check Carbon Content (Target: 77.4%) Start->CheckC CheckN Check Nitrogen Content (Target: 6.45%) CheckC->CheckN Decision Select Calibration Standard CheckN->Decision Acetanilide Option A: Acetanilide (C: 71% | N: 10.4%) BBOT Option B: BBOT (C: 72.5% | N: 6.5%) Sulfanilamide Option C: Sulfanilamide (C: 41.8%) Decision->Acetanilide Acceptable C Match Decision->BBOT Best N Match & High C Decision->Sulfanilamide Poor C Match

Figure 1: Decision matrix for selecting EA standards. BBOT is prioritized due to its nitrogen stoichiometry matching the analyte.

Part 4: Experimental Protocol (Self-Validating System)

To achieve publication-quality results (±0.4% tolerance), follow this "Matched Matrix" protocol.

Step 1: Instrument Preparation
  • Conditioning: Run 3 "bypass" samples (unweighed tin capsules) to purge atmospheric nitrogen from the combustion tube.

  • K-Factor Calibration: Run BBOT in triplicate. Ensure the Standard Deviation (SD) is <0.15%.

    • Why BBOT? As established, it minimizes the "distance" between the calibration point and your sample point on the curve.

Step 2: Sample Handling (The Viscous Oil Technique)

Since 3-Methyl-1-(3-methylbenzoyl)piperidine is likely a viscous liquid, static charge and evaporation are risks.

  • Adsorbent Addition: Place a small amount (~5 mg) of Chromosorb W or Tungsten Trioxide (WO₃) into the tin capsule before taring.

    • Mechanism: This prevents the oil from creeping up the capsule walls and ensures the liquid stays in the hottest part of the combustion zone.

  • Weighing: Tare the capsule + adsorbent. Add 1.5–2.5 mg of the analyte using a micro-spatula or syringe.

  • Sealing: Cold-weld the capsule immediately. Do not fold loosely; press firmly to exclude air bubbles which cause nitrogen blanks.

Step 3: Combustion Optimization
  • Oxygen Boost: Set the oxygen injection timing to End-of-Combustion .

    • Reasoning: The high carbon content (77%) requires excess oxygen after the initial flash to prevent soot formation (which lowers Carbon results).

  • Cycle Time: Extend the combustion cycle by 10 seconds to ensure the benzoyl ring is fully mineralized.

Step 4: Validation Criteria

Your result is valid ONLY if:

  • Carbon: 76.98% – 77.78% (Theoretical ±0.4%)

  • Nitrogen: 6.05% – 6.85%

  • Reference Check: A "Check Standard" (e.g., Acetanilide) run immediately after the sample reads within ±0.15% of its theoretical value.

References

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. Electronic Supporting Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Acetanilide (CID 904). Retrieved from [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Identification of 3-Methyl-1-(3-methylbenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Accurate Identification 3-Methyl-1-(3-methylbenzoyl)piperidine is a substituted piperidine derivative. The piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accurate Identification

3-Methyl-1-(3-methylbenzoyl)piperidine is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets.[1] The accurate identification and characterization of novel derivatives like 3-Methyl-1-(3-methylbenzoyl)piperidine are paramount for understanding its pharmacological profile, ensuring purity in synthesis, and meeting regulatory standards in drug development.

The use of well-characterized reference standards is the cornerstone of analytical chemistry. A reference standard provides the benchmark against which a synthesized compound is compared, ensuring its identity, purity, strength, and quality. This guide compares the primary analytical techniques used for structural elucidation and identification, offering insights into their principles, practical application, and comparative strengths.

Physicochemical Properties of 3-Methyl-1-(3-methylbenzoyl)piperidine

PropertyValueSource
Molecular Formula C₁₄H₁₉NOCalculated
Molecular Weight 217.31 g/mol Calculated
Related CAS No. 1102896-88-7 (2-carboxylic acid derivative)[2]BLDpharm[2]
Related CAS No. 923676-22-6 (3-carboxylic acid derivative)[3]ChemScene[3]
Structure 1-(3-methylbenzoyl)-3-methylpiperidine

Gas Chromatography-Mass Spectrometry (GC-MS): A Standard for Volatile Compound Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and thermally stable compounds like many piperidine derivatives. The process involves vaporizing the sample, separating its components on a chromatographic column, and then ionizing and fragmenting the components to produce a unique mass spectrum, which serves as a molecular fingerprint.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the test compound in 1 mL of a suitable solvent such as methanol or ethyl acetate.

  • Instrument Setup:

    • GC System: Use a system equipped with a capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Injector: Set to 250°C in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230°C.

  • Data Acquisition & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum of this peak is then compared to a reference spectrum or analyzed for characteristic fragments.

Expected Data & Interpretation

The mass spectrum of 3-Methyl-1-(3-methylbenzoyl)piperidine is expected to show a molecular ion peak (M⁺) at m/z 217. Key fragmentation patterns would arise from the cleavage of the benzoyl group and fragmentation of the piperidine ring. Expected characteristic fragment ions include:

  • m/z 119: Corresponding to the [CH₃C₆H₄CO]⁺ (methylbenzoyl) cation. This is a highly indicative fragment for this class of compounds.[5]

  • m/z 98: Corresponding to the [C₆H₁₂N]⁺ fragment from the methylpiperidine ring after alpha-cleavage.

  • m/z 84: A common fragment from the piperidine ring.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in Methanol) Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Chromatogram Retention Time (RT) Detect->Chromatogram Spectrum Mass Spectrum (MS) Detect->Spectrum Identify Identify Fragments (e.g., m/z 119, 98) Spectrum->Identify

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation Science

HPLC is a cornerstone technique for the separation, identification, and quantification of a wide range of compounds.[6] For N-benzoylpiperidines, Reverse-Phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, the sample is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte between the two phases.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

    • Degas both phases prior to use.

  • Sample Preparation: Dissolve 1 mg of the test compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.[7]

  • Instrument Setup:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection: UV detector set to 254 nm (due to the benzoyl chromophore).[8]

    • Gradient Elution: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Acquisition & Analysis: Inject 10-20 µL of the prepared sample. The compound will elute at a characteristic retention time. Purity can be assessed by the peak area percentage. For identification, the retention time is compared directly with that of a certified reference standard run under identical conditions.

Expected Data & Interpretation

A successful analysis will yield a sharp, symmetrical peak at a specific retention time. The identity of the compound is confirmed if the retention time of the analyte matches that of the reference standard. The UV spectrum of the peak can also be recorded and compared for further confirmation.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Mobile Prepare Mobile Phase (ACN/H2O w/ TFA) Equilibrate Equilibrate C18 Column Prep_Mobile->Equilibrate Prep_Sample Dissolve & Filter Sample (1 mg/mL) Prep_Sample->Equilibrate Inject Inject 20 µL Sample Equilibrate->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (254 nm) Elute->Detect Chromatogram Retention Time (RT) Detect->Chromatogram Compare Compare RT to Standard Chromatogram->Compare Purity Assess Peak Purity Chromatogram->Purity

Caption: Workflow for RP-HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are essential for unambiguous identification.[9]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer.

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HMBC for full structural confirmation.

  • Data Acquisition & Analysis: Acquire the spectra. Process the data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS.

Expected Data & Interpretation
  • ¹H NMR: The spectrum will show distinct signals for each unique proton environment.

    • Aromatic Protons (7.0-7.5 ppm): Signals corresponding to the four protons on the 3-methylbenzoyl ring.

    • Piperidine Protons (1.5-3.8 ppm): A complex series of signals due to the protons on the piperidine ring. The protons adjacent to the nitrogen will be further downfield.[10]

    • Benzoyl Methyl Protons (~2.4 ppm): A singlet corresponding to the methyl group on the benzoyl ring.

    • Piperidine Methyl Protons (0.8-1.0 ppm): A doublet corresponding to the methyl group on the piperidine ring.[11]

  • ¹³C NMR: The spectrum will show a signal for each unique carbon atom.

    • Carbonyl Carbon (~170 ppm): The amide carbonyl carbon.

    • Aromatic Carbons (125-140 ppm): Six signals for the carbons of the benzoyl ring.[12]

    • Piperidine Carbons (20-55 ppm): Signals for the five carbons of the piperidine ring.[13]

    • Methyl Carbons (~21 ppm and ~19 ppm): Signals for the two methyl group carbons.

NMR Analysis Workflow Visualization

NMR_Workflow Prep Dissolve ~10 mg Sample in Deuterated Solvent (CDCl3) Acquire Acquire Spectra (¹H, ¹³C, 2D) Prep->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectra Process->Analyze Assign_H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Analyze->Assign_H Assign_C Assign ¹³C Signals (Chemical Shift) Analyze->Assign_C Confirm Confirm Connectivity (Using 2D NMR) Analyze->Confirm Structure Confirm Structure Assign_H->Structure Assign_C->Structure Confirm->Structure

Caption: Workflow for structural analysis by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: FTIR
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition & Analysis: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Expected Data & Interpretation

The resulting IR spectrum is a plot of absorbance vs. wavenumber (cm⁻¹). Key absorption bands for 3-Methyl-1-(3-methylbenzoyl)piperidine would include:

  • ~1630 cm⁻¹: A strong band for the C=O stretching of the tertiary amide.

  • ~2930-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine and methyl groups.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~1600, ~1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1400-1200 cm⁻¹: C-N stretching vibrations.[14]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific goal, whether it is routine identification, purity assessment, or complete structural elucidation.

FeatureGC-MSHPLC-UVNMR SpectroscopyFTIR Spectroscopy
Primary Use Identification, PurityQuantification, PurityStructural ElucidationFunctional Group ID
Specificity HighModerate to HighVery HighLow to Moderate
Sensitivity High (ng-pg)High (µg-ng)Low (mg)Moderate (µg-mg)
Sample Prep SimpleSimpleSimpleMinimal (ATR)
Throughput HighHighLowVery High
Structural Info Fragmentation PatternRetention TimeComplete 3D StructureFunctional Groups
Key Advantage High sensitivity & fingerprintingRobust quantificationUnambiguous structure IDSpeed and simplicity
Limitation Requires volatile/stable compoundsCo-elution possibleLow sensitivity, high costLimited specificity

The Role of Certified Reference Materials (CRMs)

For all comparative techniques, the use of a Certified Reference Material (CRM) is critical for unequivocal identification. A CRM is a highly characterized and pure substance that can be used to:

  • Confirm the identity of a sample by direct comparison (e.g., matching retention times in GC/HPLC, or matching spectra in NMR/FTIR).

  • Calibrate analytical instruments.

  • Validate analytical methods.

While a specific CRM for 3-Methyl-1-(3-methylbenzoyl)piperidine may require custom synthesis, CRMs for related piperidine and benzoyl compounds are available from various suppliers and can be invaluable for method development and validation.[15]

Conclusion

The identification of 3-Methyl-1-(3-methylbenzoyl)piperidine requires a multi-faceted analytical approach.

  • For initial and rapid confirmation of functional groups , FTIR is an excellent first-pass technique.

  • For routine purity checks and quantification , HPLC-UV offers a robust and high-throughput solution.

  • For sensitive detection and identification based on fragmentation , GC-MS is the method of choice, provided the compound is sufficiently volatile.

  • For absolute, unambiguous structural confirmation , NMR spectroscopy remains the definitive technique.

In a research and development setting, a combination of these techniques is typically employed. NMR is used for the initial, complete structural elucidation of a newly synthesized batch, which then serves as an in-house primary standard. Subsequently, faster methods like HPLC or GC-MS are validated against this standard for routine quality control. This integrated approach ensures the highest level of scientific integrity and confidence in the identity and purity of the compound.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (2021). National Center for Biotechnology Information.
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry.
  • 3-Methylpiperidine(626-56-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid. (n.d.). ChemScene.
  • Piperidine analytical standard. (n.d.). Sigma-Aldrich.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (n.d.). Benchchem.
  • Robinson, K., McCluskey, A., & Attalla, M. I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Chemphyschem, 12(6), 1088-1099.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • High Purity Compounds - Pesticides. (n.d.). CPAChem.
  • 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid. (n.d.). BLDpharm.
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441-448.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

Sources

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